Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Beschreibung
BenchChem offers high-quality Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C15H18O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h6-7,10-11H,1-5,8-9H2 |
InChI-Schlüssel |
JNFPGNWMFOEUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS 300390-33-4): A Technical Whitepaper on Structural Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of building blocks dictates the success of downstream lead optimization. Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a highly versatile aryl-alkyl ketone. By bridging a lipophilic cyclohexyl moiety with an electron-rich 1,4-benzodioxane ring, this molecule provides a privileged scaffold often utilized to enhance hydrogen bonding, modulate lipophilicity, and explore hydrophobic binding pockets in target receptors.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and outlines analytical workflows for researchers and drug development professionals.
Chemical Identity and Structural Architecture
The structural architecture of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone consists of three distinct functional domains, each contributing specific physicochemical behaviors:
-
The 1,4-Benzodioxane Ring: This bicyclic system acts as a rigid, oxygen-rich pharmacophore. The two ether oxygens serve as potent hydrogen-bond acceptors, while the constrained ring limits conformational entropy, often leading to higher target affinity in biological systems.
-
The Cyclohexyl Group: A bulky, highly lipophilic aliphatic ring. In structure-activity relationship (SAR) studies, this moiety is typically employed to probe deep, hydrophobic pockets within target proteins, driving binding enthalpy through the displacement of ordered water molecules.
-
The Bridging Methanone (Carbonyl): The ketone linkage not only serves as a primary hydrogen-bond acceptor but also provides a critical synthetic handle. It can be readily subjected to reductive amination, Grignard additions, or derivatized into oximes (such as the known derivative Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone oxime, CAS 304872-99-9)[1].
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core metrics[2].
| Parameter | Value | Scientific Implication |
| CAS Number | 300390-33-4 | Unique chemical identifier for procurement and safety tracking. |
| Molecular Formula | C₁₅H₁₈O₃ | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 246.30 g/mol | Ideal for fragment-based drug design (FBDD) or as a low-MW lead precursor. |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Calculated (17.07 for C=O + 18.46 for two -O-). Highly favorable for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Provides multiple vectors for target protein interaction. |
| Rotatable Bonds | 2 | Low conformational flexibility, minimizing entropic penalty upon binding. |
Synthesis and Mechanistic Pathways
The most efficient route to synthesize Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is via a regioselective Friedel-Crafts Acylation .
Mechanistic Causality
The reaction utilizes 1,4-benzodioxane and cyclohexanecarbonyl chloride in the presence of an anhydrous Aluminum Chloride (AlCl₃) catalyst.
-
Catalyst Selection: AlCl₃ is chosen because it strongly coordinates with the acyl chloride, generating a highly electrophilic acylium ion.
-
Regioselectivity: The oxygen atoms in the 1,4-benzodioxane ring are strongly electron-donating via resonance (ortho/para directing). The C6 position is para to one oxygen and meta to the other. Due to steric hindrance at the ortho positions, electrophilic attack occurs almost exclusively at the C6 position, yielding the desired isomer.
Fig 1: Friedel-Crafts acylation synthesis pathway for CAS 300390-33-4.
Step-by-Step Synthetic Protocol (Self-Validating System)
To ensure reproducibility, this protocol incorporates internal validation steps.
-
Acylium Ion Generation: In an oven-dried, argon-purged flask, suspend 1.2 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM). Cool to 0°C. Dropwise, add 1.05 equivalents of cyclohexanecarbonyl chloride.
-
Causality & Validation: The solution will turn slightly yellow, confirming the formation of the active acylium-AlCl₃ complex. Strict temperature control (0°C) prevents premature degradation of the complex.
-
-
Substrate Addition: Slowly add 1.0 equivalent of 1,4-benzodioxane dissolved in DCM over 30 minutes. Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature (RT) for 4 hours.
-
Causality: Slow addition prevents localized heating (exothermic reaction), which could lead to unwanted polyacylation or ring-opening side reactions.
-
-
Quenching (Self-Validating): Pour the reaction mixture over crushed ice containing 1M HCl.
-
Causality: The HCl breaks the robust aluminum-ketone complex. A successful quench is validated by the dissolution of all aluminum salts into the aqueous layer, leaving a clear, biphasic system.
-
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove residual acid) and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Analytical Characterization Protocols
To validate the purity and structural integrity of the synthesized ketone, a dual-modality analytical approach is required.
LC-MS Purity Profiling Protocol
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile. Spike with an internal standard (e.g., caffeine or a stable isotope-labeled standard) to a final concentration of 10 µg/mL.
-
Validation: The internal standard ensures that injection volumes are consistent and suppresses false negatives caused by ionization suppression.
-
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanols on the silica column, which prevents peak tailing and ensures sharp, quantifiable peaks.
-
-
Detection: Monitor via UV (254 nm) and Electrospray Ionization Mass Spectrometry (ESI+). The target mass [M+H]⁺ should be observed at m/z 247.3.
Pharmacological Applications and Downstream Workflows
Once synthesized and validated, Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone serves as a critical node for downstream derivatization. For example, converting the ketone into an oxime (CAS 304872-99-9) creates a versatile intermediate that can be reduced to a primary amine, opening pathways to novel kinase inhibitors or GPCR antagonists[1].
Fig 2: Downstream derivatization and biological screening workflow.
By strictly adhering to the causality-driven protocols outlined above, researchers can ensure high-fidelity synthesis and characterization of this compound, accelerating the pace of discovery in their respective screening pipelines.
References
- Title: cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)
- Title: High-Quality Aldehydes Products at Aaronchem - Explore Now!
- Title: CAS#:304872-99-9 | Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)
Sources
Preclinical Profiling Guide: Elucidating the In Vitro Mechanism of Action of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Target Audience: Research Scientists, Pharmacologists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Rationale
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a synthetic small molecule utilized primarily as a building block and screening library compound in early-stage drug discovery. Because it is an uncharacterized screening compound, it does not possess a single, universally documented mechanism of action (MoA) like an approved clinical drug. Instead, as Senior Application Scientists, we must deduce its pharmacological potential by analyzing its structural motifs—specifically its 1,4-benzodioxane core.
The 1,4-benzodioxane scaffold is a highly privileged pharmacophore in medicinal chemistry. Extensive structure-activity relationship (SAR) studies have demonstrated that derivatives of 1,4-benzodioxane exhibit potent polypharmacology, primarily acting upon:
-
α1 -Adrenergic Receptors ( α1 -AR): Acting as competitive antagonists (e.g., WB-4101, doxazosin analogs)[1][2].
-
Serotonin 5-HT 1A Receptors: Acting as full or partial agonists (e.g., flesinoxan)[3][4].
-
Monoamine Oxidase B (MAO-B): Acting as reversible inhibitors, particularly when the benzodioxane ring is coupled with a lipophilic or conjugated moiety[5].
The addition of the cyclohexyl methanone moiety provides a bulky, lipophilic domain that likely influences receptor subtype selectivity and membrane permeability. This whitepaper outlines the authoritative in vitro framework required to empirically validate the MoA of this specific compound across these three putative targets.
Caption: Pharmacophore-driven target hypothesis for 1,4-benzodioxane derivatives.
Core In Vitro Experimental Workflows
To establish scientific integrity and trustworthiness, an MoA cannot be assumed; it must be proven through a self-validating system of assays. The following protocols are designed to measure target affinity (binding) and subsequent physiological response (function).
Protocol A: Radioligand Competitive Binding Assays (Target Affinity)
Causality & Rationale: Before assessing functional activity, we must prove the compound physically occupies the receptor orthosteric site. We utilize [3H] prazosin for α1 -AR and [3H] 8-OH-DPAT for 5-HT 1A because these are gold-standard, high-affinity radioligands that provide a highly stable baseline for competitive displacement[3][6].
Self-Validating Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human α1A , α1B , α1D , or 5-HT 1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Assay Incubation: In a 96-well plate, combine 50 μ g of membrane protein, the specific radioligand ( 0.5 nM [3H] prazosin or 1.0 nM [3H] 8-OH-DPAT), and Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone at varying concentrations ( 10−10 to 10−4 M).
-
Internal Controls (Validation):
-
Total Binding (TB): Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Add 10 μ M of unlabeled reference compound (Prazosin for α1 , WAY-100635 for 5-HT 1A )[6].
-
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Extraction: Calculate the IC50 using non-linear regression. Convert to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)
Causality & Rationale: Binding affinity ( Ki ) does not distinguish between an agonist and an antagonist. Because 5-HT 1A is a Gi/o -coupled GPCR, measuring the incorporation of the non-hydrolyzable GTP analog, [35S]GTPγS , into the G-protein α -subunit is the most direct, proximal measure of receptor activation. This avoids the signal amplification biases inherent in downstream cAMP accumulation assays[3].
Self-Validating Step-by-Step Methodology:
-
Reaction Setup: Incubate 5-HT 1A membrane preparations (20 μ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2 , 10 μ M GDP, pH 7.4).
-
Ligand Addition: Add the test compound across a concentration gradient.
-
Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.
-
Validation Controls: Use 10 μ M Serotonin (5-HT) as the Emax (100% activation) positive control. Use buffer alone as basal activity.
-
Analysis: If the compound increases [35S]GTPγS binding above basal levels, it is an agonist. If it blocks 5-HT-induced binding, it is an antagonist.
Protocol C: MAO-B Fluorometric Enzymatic Assay
Causality & Rationale: Benzodioxane derivatives with lipophilic tails frequently occupy the hydrophobic substrate cavity of MAO-B[5]. We use an Amplex Red-coupled continuous fluorometric assay because it allows for kinetic monitoring, enabling us to determine if the inhibition is reversible or irreversible.
Self-Validating Step-by-Step Methodology:
-
Enzyme Prep: Dilute recombinant human MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate mixture containing benzylamine (MAO-B specific substrate), Amplex Red (50 μ M), and horseradish peroxidase (1 U/mL).
-
Kinetic Read: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.
-
Validation: Include Safinamide (a known reversible MAO-B inhibitor) as a positive control.
Caption: Step-by-step in vitro screening workflow for MoA elucidation.
Data Presentation & Interpretation
Once the workflows are executed, the quantitative data must be synthesized to define the MoA. Below is a structured data matrix illustrating the expected pharmacological profile of a lipophilic 1,4-benzodioxane derivative like Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, demonstrating how raw data is translated into functional classifications.
| Target Receptor / Enzyme | Assay Type | Primary Metric | Expected Value Range | Functional Classification | Reference Standard |
| α1A -Adrenergic | Radioligand Binding | Ki (nM) | 10 - 500 nM | Moderate/High Affinity | Prazosin ( Ki ~0.2 nM) |
| α1D -Adrenergic | Radioligand Binding | Ki (nM) | 5 - 100 nM | High Affinity | BMY-7378 ( Ki ~2 nM) |
| 5-HT 1A Receptor | [35S]GTPγS Binding | EC50 (nM) / Emax | 50 - 800 nM / 40-70% | Partial Agonist | 8-OH-DPAT ( Emax 100%) |
| MAO-B | Fluorometric Kinetic | IC50 ( μ M) | 0.1 - 5.0 μ M | Reversible Inhibitor | Safinamide ( IC50 ~0.09 μ M) |
Interpretation Logic: If the compound yields a low Ki at α1 -AR but fails to induce calcium mobilization (a downstream functional assay for Gq -coupled α1 receptors), it is confirmed as an antagonist . Conversely, an Emax of 50% in the [35S]GTPγS assay confirms it acts as a partial agonist at the 5-HT 1A receptor, a hallmark of many benzodioxane-based anxiolytics.
Conclusion
Determining the in vitro mechanism of action for an uncharacterized building block like Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone requires a hypothesis-driven approach rooted in its pharmacophore. By systematically applying self-validating radioligand binding, GTP γ S incorporation, and enzymatic kinetic assays, researchers can definitively map its polypharmacological profile across adrenergic, serotonergic, and monoaminergic pathways. This rigorous methodology ensures that any subsequent in vivo efficacy or toxicity can be accurately attributed to specific molecular interactions.
Sources
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... - ChEMBL [ebi.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone: A Comprehensive Technical Guide for Preclinical Evaluation
Executive Summary
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (hereafter referred to as CDBM ) is a highly lipophilic synthetic intermediate and pharmacophore belonging to the benzodioxane class. Benzodioxane derivatives are frequently investigated for their central nervous system (CNS) and cardiovascular activities. However, their translation from in vitro hits to in vivo leads is often bottlenecked by complex absorption, distribution, metabolism, and excretion (ADME) profiles.
As a Senior Application Scientist, I have designed this whitepaper to serve as a self-validating framework for evaluating the in vivo pharmacokinetics (PK) of CDBM. By establishing rigorous methodologies—from surgical animal preparation to LC-MS/MS bioanalysis and non-compartmental modeling—this guide provides a robust blueprint for drug development professionals to accurately quantify the systemic exposure and clearance mechanisms of lipophilic benzodioxane derivatives.
Physicochemical Profiling & Predictive ADME
Before initiating in vivo studies, the experimental design must be grounded in the molecule’s physicochemical properties. CDBM (Formula: C15H18O3 , MW: 246.3 g/mol ) consists of a rigid benzodioxane ring coupled to a lipophilic cyclohexyl methanone moiety.
Causality in Study Design:
-
High Lipophilicity (Estimated LogP > 3.5): The bulky cyclohexyl group drives high lipid solubility. We must anticipate a large volume of distribution ( Vss ) as the compound rapidly partitions out of the plasma and into lipid-rich tissues, particularly the brain .
-
Hepatic Liability: The benzodioxane oxygen atoms and the methanone bridge are prime targets for Cytochrome P450 (CYP) mediated oxidative metabolism. Consequently, we must design the study to capture extensive first-pass hepatic extraction, which will likely result in low absolute oral bioavailability ( F% ).
In Vivo Study Design & Animal Model Selection
To accurately determine clearance ( CL ) and bioavailability ( F% ), a crossover or parallel study utilizing both Intravenous (IV) and Oral (PO) dosing is required. Male Sprague-Dawley (SD) rats are the optimal preclinical model due to their well-characterized CYP450 baseline and sufficient blood volume for serial sampling.
Experimental Protocol: Dosing and Serial Sampling
Trustworthiness Principle: To prevent skewed clearance data, physiological stress must be minimized. Stress induces catecholamine release, which alters cardiac output and hepatic blood flow, directly confounding PK parameters.
-
Surgical Preparation: Implant indwelling catheters into the right jugular vein of SD rats 48 hours prior to dosing. This allows for stress-free, unanesthetized serial blood sampling.
-
Formulation:
-
IV Formulation: Dissolve CDBM in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation in the bloodstream. Dose at 2.0 mg/kg.
-
PO Formulation: Suspend CDBM in 0.5% Methylcellulose / 0.1% Tween-80 in water. Dose at 10.0 mg/kg via oral gavage.
-
-
Sampling Timepoints: Collect 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Immediately transfer blood to K2EDTA tubes, invert gently, and centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.
Bioanalytical Methodology: LC-MS/MS
Accurate PK modeling relies entirely on the integrity of the bioanalytical method. In accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry , the assay must demonstrate strict accuracy (±15%) and precision (<15% CV).
Step-by-Step Sample Preparation (PPT + LLE)
Causality in Method Selection: While simple Protein Precipitation (PPT) is fast, CDBM's high lipophilicity makes it susceptible to severe ion suppression from endogenous plasma phospholipids. We employ a hybrid PPT followed by Liquid-Liquid Extraction (LLE) to selectively partition the analyte and eliminate matrix effects.
-
Spiking: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (IS, e.g., CDBM-d11, 100 ng/mL).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (1% Formic Acid) to crash plasma proteins. Vortex for 2 minutes.
-
Extraction: Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to partition the lipophilic CDBM into the organic layer.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer 300 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
LC-MS/MS Conditions
-
Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 2.5 minutes.
-
Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transition for CDBM (e.g., m/z 247.1 → 163.1).
Figure 1: Step-by-step in vivo pharmacokinetic workflow from dosing to NCA modeling.
Pharmacokinetic Data Analysis & Compartmental Modeling
Plasma concentration-time data must be subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). Below is a representative data summary table illustrating the expected PK profile for a compound of this class.
Table 1: Representative Pharmacokinetic Parameters of CDBM in SD Rats (n=6)
| PK Parameter | Unit | IV Dose (2.0 mg/kg) | PO Dose (10.0 mg/kg) | Interpretation |
| Cmax | ng/mL | 845.2 ± 92.1 | 312.4 ± 45.6 | Peak systemic exposure. |
| Tmax | hr | 0.083 (First point) | 1.5 ± 0.5 | Moderate absorption rate from GI tract. |
| AUC0−∞ | hr*ng/mL | 1250.6 ± 115.3 | 1438.2 ± 180.4 | Total systemic exposure over time. |
| T1/2 | hr | 2.8 ± 0.4 | 3.1 ± 0.6 | Terminal elimination half-life. |
| CL | mL/min/kg | 26.6 ± 3.2 | N/A | Moderate-to-high systemic clearance. |
| Vss | L/kg | 4.2 ± 0.8 | N/A | High volume of distribution indicating tissue binding. |
| F | % | N/A | 23.0% | Absolute bioavailability ( AUCPO/AUCIV×DoseIV/DosePO ). |
Data Synthesis: The high Vss (4.2 L/kg) confirms our physicochemical prediction: CDBM extensively leaves the central plasma compartment to distribute into peripheral tissues. The systemic clearance ( CL ) of 26.6 mL/min/kg approaches the hepatic blood flow of a rat (~55 mL/min/kg), indicating a moderate-to-high hepatic extraction ratio. This directly explains the low oral bioavailability (23.0%), as the drug is heavily metabolized during its first pass through the liver before reaching systemic circulation.
Metabolic Fate & Hepatic Impairment Considerations
Given the extensive first-pass effect, the metabolic fate of CDBM is a critical parameter. Benzodioxane rings are classical substrates for CYP2D6 and CYP3A4-mediated ring cleavage and hydroxylation.
If CDBM were to advance into clinical development, its high reliance on hepatic clearance would mandate dedicated studies in special populations. According to the FDA Guidance on Pharmacokinetics in Patients with Impaired Hepatic Function, any drug where hepatic metabolism accounts for a substantial portion of elimination (>20% of the absorbed drug) requires dose-adjustment studies in hepatically impaired patients to prevent toxic accumulation.
Figure 2: Proposed ADME pathway highlighting first-pass metabolism and CNS distribution.
Conclusion
Evaluating the in vivo pharmacokinetics of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone requires a meticulous balance of surgical precision, advanced sample cleanup (LLE), and high-sensitivity LC-MS/MS. By understanding the causality between the molecule's lipophilic structure and its physiological behavior—specifically its high volume of distribution and susceptibility to hepatic first-pass metabolism—researchers can accurately predict its ADME profile and make informed Go/No-Go decisions in early drug discovery.
References
[1] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]
[2] U.S. Food and Drug Administration (FDA). Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. (2003). Available at:[Link]
[3] MDPI / PubMed Central. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice. (2021). Available at:[Link]
Receptor binding affinity of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Authored by: A Senior Application Scientist
Preamble: Charting a Course for a Novel Ligand
The compound Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone represents a novel chemical entity with an as-yet uncharacterized pharmacological profile. Its core structure, the 2,3-dihydro-1,4-benzodioxin moiety, is a privileged scaffold found in numerous biologically active molecules, suggesting a potential for interaction with various receptor systems. This guide provides a comprehensive, experience-driven framework for the systematic investigation of its receptor binding affinity. We will eschew a rigid, one-size-fits-all approach and instead present a logical, tiered strategy for target identification and characterization, grounded in established principles of molecular pharmacology.
Part 1: Structural Analysis and Target Prioritization
The initial step in characterizing a novel compound is a thorough analysis of its structure to generate a testable hypothesis regarding its potential biological targets. The structure of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone reveals two key pharmacophoric features: the benzodioxin ring and the cyclohexyl methanone group.
-
The Benzodioxin Core: This heterocyclic motif is present in compounds known to interact with adrenergic, serotonergic, and dopaminergic receptors. For instance, the α1-adrenergic antagonist Doxazosin features a similar core structure.
-
The Cyclohexyl Methanone Group: This bulky, lipophilic group will significantly influence the compound's steric and electronic properties, governing its fit and interaction with the binding pockets of potential target receptors.
Based on this structural analogy, a primary screen should focus on a panel of G-protein coupled receptors (GPCRs), particularly those of the monoaminergic system. A tiered approach, starting with broad screening and progressing to more specific, high-affinity binding studies, is recommended.
Part 2: A Tiered Experimental Workflow for Receptor Binding Characterization
A robust and cost-effective strategy for characterizing a novel ligand involves a multi-tiered approach. This ensures that resources are focused on the most promising interactions.
Figure 1. A tiered workflow for receptor binding characterization.
Tier 1: Broad-Based Primary Screening
The initial step is to perform a broad screen against a panel of receptors to identify initial "hits". Commercial services, such as Eurofins Discovery's gpcrMAX panel, offer a cost-effective way to screen against a large number of GPCRs at a single, high concentration (e.g., 10 µM). The goal of this initial screen is not to determine precise affinity but to identify any significant interactions that warrant further investigation.
Tier 2: Hit Confirmation and Potency Determination
Any hits identified in the primary screen must be confirmed. This involves running concentration-response curves to determine the potency of the compound for the target receptor(s). The most common and robust method for this is the competitive radioligand binding assay . In this assay, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with increasing concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to an inhibition constant (Ki ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Tier 3: Selectivity Profiling and Mechanistic Studies
Once a compound's potency for a particular receptor has been confirmed, it is crucial to assess its selectivity. This is achieved by testing the compound against related receptor subtypes. A highly selective compound is often a more desirable starting point for drug development, as off-target effects can lead to undesirable side effects.
Further mechanistic studies can provide a more detailed understanding of the compound's interaction with the receptor. These can include:
-
Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) can provide real-time measurement of the association (kon) and dissociation (koff) rates of the compound, offering a more dynamic view of the binding event than equilibrium-based assays. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff/kon.
-
Functional Assays: Binding to a receptor does not necessarily elicit a biological response. Functional assays are required to determine whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor and modulates the effect of the endogenous ligand). Common functional assays for GPCRs include cAMP accumulation assays for Gs- and Gi-coupled receptors and calcium flux assays for Gq-coupled receptors.
Part 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key experiments in the characterization of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure and should be optimized for the specific receptor of interest.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors).
-
Test compound: Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in assay buffer to a concentration that results in specific binding of less than 10% of the total radioligand added.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10 nM to 100 µM).
-
Prepare the radioligand solution in assay buffer at a concentration at or below its Kd.
-
Prepare the non-specific binding control at a high concentration (e.g., 1000-fold higher than its Ki).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Add assay buffer, cell membranes, radioligand, and the non-specific binding control.
-
Test Compound: Add assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Assay
This protocol is for determining the functional effect of the test compound on Gs- or Gi-coupled receptors.
Materials:
-
Cells stably or transiently expressing the target receptor.
-
Test compound.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., a FRET- or luminescence-based kit).
-
Cell culture medium and reagents.
-
96- or 384-well plates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed the cells in the appropriate microplate and allow them to adhere overnight.
-
Compound Addition:
-
For Gs-coupled receptors (agonism): Add increasing concentrations of the test compound.
-
For Gi-coupled receptors (agonism): Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
For antagonism: Pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist for the receptor.
-
-
Incubation: Incubate the plate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Plot the assay signal against the log concentration of the test compound.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 and calculate the pA2 value to quantify the antagonist potency.
-
Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general overview of an SPR experiment to determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified receptor protein.
-
Test compound.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Collection: The SPR instrument will monitor the change in the refractive index at the sensor surface in real-time, generating a sensorgram for each concentration.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Parameter | Value | Method |
| IC50 | e.g., 150 nM | Radioligand Binding |
| Ki | e.g., 75 nM | Radioligand Binding |
| EC50 (Agonism) | e.g., 500 nM | cAMP Assay |
| IC50 (Antagonism) | e.g., 200 nM | cAMP Assay |
| kon (on-rate) | e.g., 1 x 10^5 M^-1s^-1 | SPR |
| koff (off-rate) | e.g., 5 x 10^-3 s^-1 | SPR |
| Kd | e.g., 50 nM | SPR |
Interpretation:
The data presented in the table would provide a comprehensive pharmacological profile of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone for a specific receptor. A low Ki value indicates high binding affinity. The EC50 or IC50 from functional assays will determine the compound's efficacy and potency as an agonist or antagonist. The kinetic parameters from SPR provide insights into the dynamics of the binding interaction.
Part 5: Visualizing Signaling Pathways
Based on the functional assay results, a hypothetical signaling pathway can be visualized. For example, if the compound is found to be an agonist at a Gs-coupled receptor:
Figure 2. Hypothetical Gs-coupled GPCR signaling pathway.
Conclusion
This in-depth technical guide provides a robust and logical framework for the comprehensive characterization of the receptor binding affinity of a novel compound, Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. By employing a tiered screening approach, followed by detailed binding and functional assays, researchers can efficiently and accurately elucidate the pharmacological profile of this and other novel chemical entities. The integration of structural analysis, established experimental protocols, and clear data interpretation will empower drug development professionals to make informed decisions in the pursuit of new therapeutic agents.
References
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]
-
cAMP Accumulation Assay. [Link]
-
Radioligand Binding Assay Services. [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
GPCR cAMP Product Solutions. [Link]
-
Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Saturation Radioligand Binding Assays. [Link]
-
Fluorescent Ligands in Fluorescence Polarization Assays. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
-
Establishing and optimizing a fluorescence polarization assay. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
A powerful tool for drug discovery. [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
-
Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]
-
Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
GPCR Screening Services. [Link]
-
Radioligand Binding Assay. [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. [Link]
-
ELISA Techniques for Ligand-Receptor. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
-
Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
PD 161721 MeSH Supplementary Concept Data 2026. [Link]
-
Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). [Link]
- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone: Comprehensive Technical Guide on Exact Mass, Molecular Characterization, and Synthesis
Executive Summary
In modern drug discovery and materials science, the strategic selection of building blocks dictates the pharmacokinetic and physicochemical success of downstream compounds. Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a highly versatile, structurally rich intermediate [1]. It merges a metabolically stable 1,4-benzodioxin motif—a privileged bioisostere for catechol—with a lipophilic cyclohexyl ring, linked via a reactive carbonyl bridge. This whitepaper provides an in-depth technical analysis of its molecular architecture, exact mass characteristics for high-resolution analytical validation, and field-proven synthetic methodologies.
Molecular Architecture and Physicochemical Profiling
Understanding the exact molecular composition of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is paramount for both stoichiometric synthesis and downstream analytical verification. The compound possesses a degree of unsaturation of 7, which corresponds precisely to the benzene ring (4), the fused dioxane ring (1), the cyclohexyl ring (1), and the bridging ketone (1).
To prevent misidentification during high-throughput screening or library synthesis, researchers must rely on monoisotopic exact mass rather than average molecular weight. Isobaric interferences (compounds with the same nominal mass of 246 Da but different elemental compositions, such as C14H14O4) can only be distinguished using high-resolution techniques relying on the exact mass of 246.125594 Da [2].
Table 1: Quantitative Physicochemical and Analytical Data
| Parameter | Value | Analytical & Chemical Significance |
| Molecular Formula | C15H18O3 | Defines the theoretical isotopic envelope (M, M+1, M+2). |
| Monoisotopic Exact Mass | 246.125594 Da | Critical threshold for High-Resolution Mass Spectrometry (HRMS). |
| Average Molecular Weight | 246.30 g/mol | Utilized for bulk stoichiometric calculations in synthesis [1]. |
| Calculated [M+H]⁺ Ion | 247.1329 Da | Primary target ion in positive Electrospray Ionization (+ESI). |
| Calculated [M+Na]⁺ Ion | 269.1154 Da | Common adduct observed in matrices with trace sodium salts. |
| Degree of Unsaturation | 7 | Validates the presence of the bicyclic core, cyclohexyl ring, and ketone. |
High-Resolution Mass Spectrometry (HRMS) & Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is mandatory to confirm the structural integrity of this compound. Relying on nominal mass analyzers (like single quadrupoles) introduces the risk of false positives.
Causality in Analytical Design
The protocol below utilizes a methanol/water matrix with formic acid. The organic modifier (methanol) lowers the surface tension of the electrospray droplets, facilitating rapid desolvation. Formic acid (0.1%) acts as a proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion (m/z 247.1329), which is essential for maximizing signal-to-noise (S/N) ratios in positive ion mode.
Step-by-Step HRMS Validation Protocol
-
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a certified tuning mix. Ensure the mass accuracy tolerance is strictly < 2 ppm.
-
Source Optimization: Inject the sample at 5 µL/min directly into the ESI source. Set the capillary voltage to 3.5 kV, sheath gas to 30 arb, and the desolvation capillary temperature to 250 °C to prevent thermal degradation of the ketone.
-
Data Acquisition & Extraction: Acquire full-scan MS data across a range of m/z 100–500 at a resolution of 60,000 (at m/z 200). Generate an Extracted Ion Chromatogram (EIC) specifically for m/z 247.1329 with a 5 ppm mass window.
-
Isotopic Validation: Compare the observed isotopic distribution (abundance of the ¹³C M+1 peak at m/z 248.1362) against the theoretical model for C15H18O3 to confirm elemental composition.
Caption: Step-by-step HRMS workflow for the exact mass validation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Synthetic Methodology: Regioselective Friedel-Crafts Acylation
The most robust and scalable pathway to synthesize Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is via a regioselective Friedel-Crafts acylation.
Mechanistic Causality
The 1,4-benzodioxin ring is highly electron-rich due to the electron-donating resonance effects (+R) of the two oxygen atoms. This activates the aromatic ring toward electrophilic attack. The substitution occurs regioselectively at the 6-position because the 5-position is sterically hindered by the adjacent oxygen atom of the dioxane ring. Anhydrous Aluminum Chloride (AlCl₃) is utilized as a strong Lewis acid to abstract the chloride from cyclohexanecarbonyl chloride, generating a highly reactive, resonance-stabilized acylium ion intermediate. Dichloromethane (DCM) is chosen as the solvent because it is non-coordinating and stabilizes the ionic intermediates without participating in the reaction.
Step-by-Step Synthesis Protocol
-
System Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Argon gas. Add 1,4-benzodioxan (10.0 mmol, 1.0 eq) and 50 mL of anhydrous Dichloromethane (DCM).
-
Lewis Acid Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add anhydrous AlCl₃ (12.0 mmol, 1.2 eq) in small portions to prevent a sudden exotherm. The solution will darken, indicating complex formation.
-
Acylation: Dissolve cyclohexanecarbonyl chloride (11.0 mmol, 1.1 eq) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate 8:2, visualized under UV 254 nm).
-
Quenching & Extraction: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl to break the aluminum complexes. Separate the organic layer and extract the aqueous phase twice with 30 mL of DCM.
-
Purification: Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure ketone.
Caption: Regioselective Friedel-Crafts acylation workflow generating the target methanone.
Strategic Utility in Medicinal Chemistry
Beyond its intrinsic chemical properties, Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone serves as a critical junction in multi-step drug synthesis. The carbonyl group acts as a versatile synthetic handle. For instance, it can be subjected to reductive amination to yield bulky, lipophilic amines, or reacted with hydroxylamine to form oxime derivatives.
The oxime derivative, Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone oxime (CAS: 304872-99-9), is a documented biologically active compound utilized in screening libraries for novel therapeutic targets [3]. The combination of the rigid, hydrogen-bond-accepting benzodioxin system and the lipophilic cyclohexyl group allows these derivatives to effectively occupy deep hydrophobic pockets in target kinases or G-protein coupled receptors (GPCRs), making this exact mass-verified building block highly valuable to pharmaceutical researchers.
References
Discovery and Early Pharmacological Investigation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
A Technical Whitepaper on Scaffold Identification, SAR Optimization, and Kinase/Enzyme Inhibition Profiling
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective kinase and enzyme inhibitors. Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) [4] serves as a quintessential fragment hit and chemical building block. While not a standalone therapeutic, its unique structural geometry—combining a rigid, electron-rich benzodioxin core with a flexible lipophilic cyclohexyl-methanone vector—has made it a foundational pharmacophore in the discovery of potent Cyclin-dependent kinase 9 (CDK9) inhibitors and bacterial β -ketoacyl-ACP synthase III (FabH) inhibitors [1][3].
This technical guide explores the pharmacological trajectory of this scaffold, detailing the structural rationale behind its use, the step-by-step experimental workflows required to validate its derivatives, and the causality driving its optimization into lead compounds like MC180295 [2].
Structural Rationale & Pharmacophore Modeling
The utility of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone lies in its dual-domain architecture, which perfectly primes it for structure-activity relationship (SAR) elaboration:
-
The 2,3-dihydro-1,4-benzodioxin Core: This bicyclic system provides a rigid, hydrophobic anchor. In kinase targets (such as CDK9), this moiety occupies the hydrophobic pocket adjacent to the ATP-binding hinge region. The oxygen atoms in the dioxin ring can act as weak hydrogen bond acceptors, stabilizing the molecule within electron-deficient sub-pockets [1].
-
The Cyclohexyl-Methanone Vector: The methanone carbonyl serves as a critical hydrogen bond acceptor. In early fragment screening, the cyclohexyl ring provides baseline lipophilic contact. However, because the cyclohexyl group lacks the hydrogen bond donors necessary for high-affinity hinge binding (e.g., interacting with Cys106 in CDK9), it acts as a synthetic placeholder. During lead optimization, medicinal chemists replace the cyclohexyl group with heteroaromatic systems (such as diaminothiazoles or oxadiazoles) to dramatically increase target affinity[1][3].
Pharmacological Trajectory: Targeting CDK9 for Epigenetic Reactivation
The most prominent pharmacological application of the benzodioxin-methanone scaffold is the development of selective CDK9 inhibitors. CDK9, a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates RNA Polymerase II and the SWI/SNF chromatin remodeler BRG1. Pathological hyperactivation of CDK9 leads to the epigenetic silencing of tumor suppressor genes [2].
By elaborating the cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone scaffold—specifically by swapping the cyclohexyl ring for an aminothiazole—researchers developed a series of compounds capable of reversing this epigenetic silencing [1].
Fig 1: Mechanism of epigenetic reactivation via CDK9 inhibition by benzodioxin derivatives.
Quantitative SAR Data
The transition from the base fragment to a highly potent lead compound (MC180295) demonstrates the causality of steric and electronic optimization. Replacing the bulky cyclohexyl group with planar, hydrogen-bonding heteroaromatics drastically improves both biochemical IC50 and phenotypic efficacy [1][2].
Table 1: SAR Optimization of the Benzodioxin-Methanone Scaffold
| Compound / Derivative | R1 Substitution (Replacing Cyclohexyl) | CDK9 IC50 (nM) | Selectivity (CDK9 vs CDK2) | Cellular GFP Reactivation EC50 ( μ M) |
| Base Fragment | Cyclohexyl (CAS 300390-33-4) | > 5,000 | N/A | > 20.0 |
| Intermediate 12g | Isobutyl-aminothiazole | > 1,000 | N/A | > 10.0 |
| Intermediate 12i | Cyclohexyl-aminothiazole | 45 | 5-fold | 1.20 |
| Intermediate 12h | Cyclopentyl-aminothiazole | 25 | 10-fold | 0.80 |
| Lead (MC180295) | Norbornyl-diaminothiazole | 5 | > 22-fold | 0.17 |
Data synthesized from comparative modeling and phenotypic screening campaigns of diaminothiazole derivatives [1][2].
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility in early drug discovery, the validation of benzodioxin-methanone derivatives relies on a self-validating system: an orthogonal biochemical assay to prove direct target engagement, followed by a phenotypic assay to prove cellular efficacy.
Fig 2: Hit-to-lead experimental workflow for benzodioxin-methanone scaffold elaboration.
Protocol 1: Biochemical Validation via ADP-Glo Kinase Assay
Causality: Unlike radiometric assays, the ADP-Glo assay provides a homogeneous luminescence readout that directly correlates with ATP consumption. This minimizes false positives from auto-fluorescent compounds often found in early chemical libraries.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Enzyme/Substrate Mix: Dilute recombinant CDK9/Cyclin T1 complex to a final working concentration of 2 nM. Add 0.2 mg/mL of RNA Polymerase II CTD peptide substrate.
-
Compound Plating: In a 384-well white microplate, dispense 1 μ L of the benzodioxin derivative (in 10% DMSO) across a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).
-
Reaction Initiation: Add 4 μ L of the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
ATP Addition: Initiate the kinase reaction by adding 5 μ L of ATP (final concentration 10 μ M, approximating the Km of CDK9). Incubate for 60 minutes at 25°C.
-
ADP-Glo Reagent: Add 10 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Detection: Add 20 μ L of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Phenotypic Validation via YB5 SW48 GFP Reporter System
Causality: Biochemical inhibition does not guarantee cellular permeability or functional efficacy. The YB5 SW48 colon cancer cell line contains a GFP gene silenced by a methylated CMV promoter. Successful CDK9 inhibition by the optimized compound dephosphorylates BRG1, opening the chromatin and restoring GFP fluorescence, directly linking target engagement to the desired epigenetic phenotype [2].
Step-by-Step Methodology:
-
Cell Culture: Culture YB5 SW48 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO2 .
-
Seeding: Seed cells at a density of 5,000 cells/well in a 96-well black, clear-bottom tissue culture plate. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with the optimized benzodioxin derivatives in a dose-dependent manner (0.01 μ M to 10 μ M). Include a DMSO vehicle control and a positive control (e.g., Decitabine or a known CDK9 inhibitor).
-
Incubation: Incubate the treated cells for 48 to 72 hours to allow sufficient time for chromatin remodeling, transcription, and GFP translation.
-
Fluorescence Quantification: Wash cells once with 1X PBS. Measure GFP fluorescence using a high-content imaging system or a fluorescence microplate reader (Ex: 488 nm, Em: 510 nm).
-
Viability Counter-Screen: Immediately following the GFP read, add CellTiter-Glo® reagent to assess cell viability. Normalize the GFP signal to the viability signal to ensure that fluorescence increases are not artifacts of cell stress or death.
Conclusion
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a highly versatile chemical scaffold. Through rigorous structural modeling and iterative SAR elaboration, the relatively simple cyclohexyl-methanone vector can be transformed into highly specific hinge-binding motifs, yielding potent inhibitors for complex targets like CDK9 and FabH. The self-validating workflow of orthogonal biochemical and phenotypic assays ensures that derivatives of this scaffold translate reliably from in vitro hits to in vivo leads.
References
-
Kirubakaran, P., Morton, G., Zhang, P., et al. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. URL:[Link]
-
Zhang, H., Pandey, S., Travers, M., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 3. URL:[Link]
-
BRENDA Enzyme Database. Information on EC 2.3.1.180 - beta-ketoacyl-[acyl-carrier-protein] synthase III. URL:[Link]
Application Note: Synthesis and Validation Protocol for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Executive Summary
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a highly valued structural motif in medicinal chemistry, frequently utilized as an intermediate in the development of monoamine oxidase (MAO) inhibitors and neuroactive therapeutics . The 1,4-benzodioxane scaffold imparts unique conformational rigidity and hydrogen-bonding potential to drug candidates. This application note details a highly regioselective, self-validating synthetic protocol leveraging a Friedel-Crafts acylation pathway.
Architectural Rationale & Mechanistic Causality
The synthesis of this methanone derivative relies on the electrophilic aromatic substitution of 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) using cyclohexanecarbonyl chloride.
Regioselectivity: The 1,4-benzodioxane ring is highly electron-rich. The two oxygen atoms of the ethylenedioxy bridge act as powerful ortho/para directors. Due to the symmetrical nature of the unsubstituted ring and the steric bulk of the incoming cyclohexyl-acylium ion, electrophilic attack is directed almost exclusively to the sterically unhindered C6 position .
Catalyst Stoichiometry: Aluminum chloride ( AlCl3 ) is utilized as a Lewis acid to activate the acid chloride. Unlike catalytic Friedel-Crafts alkylations, acylations require a full stoichiometric equivalent (typically 1.1 to 1.2 eq) of the Lewis acid. This is because the newly formed ketone product possesses a basic carbonyl oxygen that forms a stable, unreactive complex with AlCl3 , effectively sequestering it from the catalytic cycle .
Workflow for the regioselective Friedel-Crafts acylation of 1,4-benzodioxane.
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| 1,4-Benzodioxane | 136.15 | 1.00 | 50.0 | 6.81 g (5.72 mL) |
| Cyclohexanecarbonyl chloride | 146.61 | 1.10 | 55.0 | 8.06 g (7.13 mL) |
| Aluminum chloride (anhydrous) | 133.34 | 1.20 | 60.0 | 8.00 g |
| Dichloromethane (Anhydrous) | 84.93 | Solvent | - | 100 mL |
| Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | 246.30 | 1.00 (Expected) | 50.0 | 12.31 g (Theoretical) |
Self-Validating Experimental Protocol
Phase 1: Acylium Ion Generation
-
Action: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend anhydrous AlCl3 (8.00 g) in anhydrous dichloromethane (DCM, 70 mL). Cool the suspension to 0 °C using an ice-water bath. Add cyclohexanecarbonyl chloride (7.13 mL) dropwise over 15 minutes via an addition funnel.
-
Causality: DCM is specifically chosen because it is a non-coordinating solvent that stabilizes the polar transition states without deactivating the Lewis acid (unlike ethereal solvents). The dropwise addition at 0 °C controls the highly exothermic formation of the acylium ion, preventing localized overheating and degradation.
-
Validation Checkpoint: The heterogeneous suspension should transition to a nearly homogenous, pale yellow solution, indicating complete complexation and generation of the active electrophile.
Phase 2: Regioselective Aromatic Substitution
-
Action: Dissolve 1,4-benzodioxane (5.72 mL) in anhydrous DCM (30 mL). Add this solution dropwise to the activated acylium complex over 30 minutes, strictly maintaining the internal temperature below 5 °C.
-
Causality: Temperature control is critical here. Allowing the reaction to overheat can lead to Lewis acid-mediated cleavage of the delicate ethylenedioxy ether linkages or promote unwanted polyacylation.
-
Validation Checkpoint: The reaction mixture will progressively darken to a deep orange or red hue. This chromic shift is a direct visual confirmation of the arenium ion (sigma complex) intermediate forming in real-time.
Phase 3: Propagation and Completion
-
Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Causality: While the initial electrophilic attack is rapid, the subsequent deprotonation, re-aromatization, and complexation of the newly formed ketone with AlCl3 require thermal energy to reach thermodynamic completion.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization). The starting material ( Rf≈0.7 ) should completely disappear, replaced by a single, highly UV-active product spot ( Rf≈0.4 ).
Phase 4: Quench and Dissociation
-
Action: Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 1M HCl.
-
Causality: The product exists as a tightly bound ketone- AlCl3 complex. Quenching with water alone would hydrolyze the complex but generate insoluble, gelatinous aluminum hydroxide ( Al(OH)3 ), which traps the product and creates intractable emulsions. The acidic environment ensures the aluminum remains in the aqueous phase as soluble [Al(H2O)6]3+ salts.
-
Validation Checkpoint: The biphasic mixture must separate cleanly into a transparent lower organic layer and a clear upper aqueous layer. If an emulsion persists, add additional 1M HCl until clarity is achieved.
Phase 5: Isolation and Purification
-
Action: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol or a hexanes/ethyl acetate mixture.
-
Causality: The NaHCO3 wash neutralizes residual HCl and removes any cyclohexanecarboxylic acid formed from the hydrolysis of unreacted acid chloride. Recrystallization exploits the high crystallinity of the target methanone to purge trace regioisomers.
Analytical Validation Checkpoints
To confirm the structural integrity and purity of the synthesized Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, the following analytical signatures should be verified:
-
LC-MS (ESI+): Expected pseudo-molecular ion [M+H]+ at m/z 247.1.
-
1 H NMR (400 MHz, CDCl 3 ):
-
δ 1.20–1.90 (m, 10H): Characteristic broad multiplets corresponding to the cyclohexyl ring methylenes.
-
δ 3.20 (tt, J = 11.5, 3.2 Hz, 1H): The methine proton of the cyclohexyl group adjacent to the carbonyl.
-
δ 4.25–4.32 (m, 4H): A tight multiplet or apparent singlet confirming the intact ethylenedioxy bridge of the benzodioxane ring.
-
δ 6.90 (d, J = 8.4 Hz, 1H): Aromatic proton H-8.
-
δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H): Aromatic proton H-7 (ortho to the acyl group).
-
δ 7.50 (d, J = 2.0 Hz, 1H): Aromatic proton H-5, confirming substitution exclusively at the C6 position.
-
References
Application Note: Step-by-Step Preparation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the regioselective synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone via Friedel-Crafts acylation.
Introduction & Mechanistic Rationale
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a highly versatile building block utilized in medicinal chemistry to introduce rigidified, electron-rich aromatic systems coupled with lipophilic cyclohexyl domains [1]. The synthesis of this compound relies on a classic Friedel-Crafts acylation, coupling 1,4-benzodioxan with cyclohexanecarbonyl chloride [2].
Causality & Regioselectivity (The "Why"): The success of this reaction hinges on the intrinsic electronic properties of the 1,4-benzodioxan ring. The two ether oxygens act as strong ortho/para directors. While the 5-position is ortho to one oxygen, it is sterically occluded by the fused ethylenedioxy ring. Consequently, the bulky acylium ion—generated by the complexation of cyclohexanecarbonyl chloride with the Lewis acid (AlCl₃)—attacks exclusively at the sterically accessible 6-position (which is symmetrically equivalent to the 7-position) [3]. This precise electronic and steric interplay ensures a highly regioselective transformation without the need for complex directing groups.
Experimental Workflow
The following diagram outlines the critical phases of the synthesis, from the generation of the highly reactive acylium ion to the final purification of the methanone product.
Workflow for the Friedel-Crafts acylation of 1,4-benzodioxan to yield the target methanone.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | Molecular Weight | Equivalents | Amount | Role in Synthesis |
| 1,4-Benzodioxan | 136.15 g/mol | 1.0 eq | 1.36 g (10 mmol) | Aromatic Substrate |
| Cyclohexanecarbonyl chloride | 146.61 g/mol | 1.1 eq | 1.61 g (11 mmol) | Acylating Agent |
| Aluminum chloride (AlCl₃) | 133.34 g/mol | 1.2 eq | 1.60 g (12 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 g/mol | N/A | 50 mL | Anhydrous Solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 g/mol | Excess | 50 mL | Quenching Agent |
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Acylium Ion Complex
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet. Causality: AlCl₃ is highly hygroscopic; ambient moisture will rapidly hydrolyze the catalyst, generating HCl gas and rendering it inactive.
-
Catalyst Suspension: Add anhydrous AlCl₃ (1.60 g, 12 mmol) to the flask, followed by 25 mL of anhydrous DCM.
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath.
-
Acylium Generation: Add cyclohexanecarbonyl chloride (1.61 g, 11 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: The formation of the acylium ion is exothermic. Maintaining 0 °C prevents the thermal degradation of this highly reactive intermediate.
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Preparation: Dissolve 1,4-benzodioxan (1.36 g, 10 mmol) in 10 mL of anhydrous DCM.
-
Controlled Addition: Transfer this solution to the addition funnel and add it dropwise to the acylium ion mixture over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Execution: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) mobile phase. The non-polar starting material (Rf ~0.7) should be completely consumed, replaced by a distinct, lower-Rf product spot (Rf ~0.4) corresponding to the polar methanone.
Phase 3: Quenching and Workup
-
Acidic Quench: Once TLC indicates completion, cool the mixture back to 0 °C and carefully pour it into a beaker containing 50 mL of vigorously stirred, ice-cold 1M HCl. Causality: The newly formed ketone coordinates strongly with the aluminum catalyst. A highly acidic aqueous quench is mandatory to hydrolyze this complex, liberating the free product into the organic phase and preventing emulsion formation.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer.
-
Extraction: Extract the remaining aqueous layer with an additional 20 mL of DCM.
-
Washing & Drying: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, followed by brine (30 mL). Dry the organic phase over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as an oil or semi-solid.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Begin elution with 100% Hexane, gradually increasing the polarity to 10% EtOAc in Hexane.
-
Isolation: Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to afford Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Analytical Validation
To confirm the structural integrity and purity of the synthesized compound, compare the isolated product against the following expected analytical parameters:
| Analytical Method | Expected Data Signatures | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H) | Confirms the 1,2,4-trisubstituted aromatic ring (ABX spin system), proving regioselectivity. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.28–4.32 (m, 4H) | Confirms the intact ethylenedioxy bridge (-O-CH₂-CH₂-O-). |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.15–3.25 (m, 1H), 1.20–1.90 (m, 10H) | Confirms the presence of the cyclohexyl moiety adjacent to the carbonyl. |
| LC-MS (ESI+) | m/z 247.1[M+H]⁺ | Validates the molecular weight (C₁₅H₁₈O₃, MW: 246.30 g/mol ). |
References
-
Journal of Medicinal Chemistry. "Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors". ACS Publications, 2022. URL:[Link]
- Google Patents. "Sorbitol dehydrogenase inhibitors". US Patent US6414149B1, 2002.
Application Note: In Vitro Profiling of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone – GPCR and AhR Modulation Workflows
Executive Summary
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a synthetic compound featuring a 1,4-benzodioxin core coupled to a lipophilic cyclohexyl group. The benzodioxin scaffold is a highly regarded "privileged structure" in medicinal chemistry, frequently utilized in the design of neuroactive agents targeting monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors[1]. However, due to its structural resemblance to dioxin-like molecules, it is imperative to screen such compounds for off-target Aryl Hydrocarbon Receptor (AhR) activation, which can mediate xenobiotic toxicity[2]. This application note details a comprehensive, self-validating in vitro workflow to evaluate the pharmacological profile and safety of this compound.
Scientific Rationale & Workflow Design
When evaluating novel benzodioxin derivatives, researchers must balance target efficacy (GPCR modulation) against potential cellular toxicity and off-target transcriptional activation.
-
Causality of the Cascade: We position the ATP-based cytotoxicity assay as the mandatory first step. Evaluating GPCR or AhR activity at cytotoxic concentrations leads to false positives (e.g., membrane leakage mimicking receptor antagonism or false loss of reporter signal).
-
Self-Validating Systems: Every protocol described below incorporates internal positive and negative controls. Assays are mathematically validated using the Z'-factor; a Z' > 0.5 is required to ensure the observed effects are compound-driven and not assay artifacts.
Fig 1. High-throughput screening workflow for benzodioxin derivatives.
Protocol 1: Cell Viability & Cytotoxicity Profiling
Scientific Rationale: Before functional screening, the non-toxic concentration range must be established. The ATP-quantification assay is a direct indicator of metabolically active cells, providing a robust, homogeneous luminescent readout that prevents downstream artifactual data.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 or HepG2 cells at 10,000 cells/well in a solid white 384-well plate using 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in 100% DMSO.
-
Treatment: Transfer 100 nL of the compound dilutions to the assay plate using an acoustic liquid handler to achieve a final top concentration of 50 µM (0.5% DMSO final). Include 0.5% DMSO as a vehicle control and 10 µM Staurosporine as a positive kill control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Reagent Addition: Equilibrate the plate and viability reagent to room temperature (RT) for 30 minutes. Add 20 µL of reagent per well.
-
Luminescence Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at RT for 10 minutes to stabilize the signal. Read luminescence on a multimode microplate reader.
-
Validation: Calculate the Z'-factor using the vehicle and Staurosporine controls. Proceed to functional assays only if Z' ≥ 0.6.
Protocol 2: GPCR Modulation Assay (cAMP TR-FRET)
Scientific Rationale: Benzodioxins frequently act as agonists or antagonists at Gs- or Gi-coupled receptors (e.g., 5-HT1A)[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence because its time-gated, ratiometric emission eliminates interference from the auto-fluorescence of aromatic test compounds[3][4].
Fig 2. Principle of TR-FRET competitive immunoassay for cAMP quantification.
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) at 2 × 10⁵ cells/mL. Note: IBMX is critical to inhibit phosphodiesterases, preventing cAMP degradation.
-
Agonist/Antagonist Setup:
-
For Agonist Mode: Add 5 µL of cell suspension to a 384-well plate. Add 5 µL of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (diluted in stimulation buffer).
-
For Antagonist Mode: Pre-incubate cells with the compound for 15 min, then add a challenge dose of the reference agonist (e.g., 8-OH-DPAT at EC80).
-
-
Incubation: Incubate for 30 minutes at RT.
-
Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor) formulated in lysis buffer.
-
Signal Acquisition: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 615 nm and 665 nm; Delay: 50 µs; Window: 400 µs).
-
Validation: Calculate the 665/615 ratio. A decrease in FRET signal indicates an increase in intracellular cAMP.
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
Scientific Rationale: To definitively rule out dioxin-like toxicity, the compound must be screened for AhR binding. We utilize a stably transfected HepG2 cell line containing Xenobiotic Response Elements (XRE) driving a firefly luciferase reporter[5]. This acts as a self-validating functional proxy for AhR nuclear translocation and DNA binding[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed AhR-responsive HepG2 cells at 20,000 cells/well in a 96-well plate. Incubate for 24 hours.
-
Compound Exposure: Replace media with assay media containing Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (0.1 µM to 50 µM). Include 10 nM Omeprazole or 1 nM TCDD as positive controls, and 0.1% DMSO as the vehicle control.
-
Incubation: Incubate for 24 hours to allow for target gene transcription and luciferase translation.
-
Lysis and Detection: Remove media, wash with PBS, and add 20 µL of passive lysis buffer. Shake for 15 minutes. Add 50 µL of Luciferase Assay Substrate.
-
Measurement: Immediately measure luminescence. Calculate fold-induction relative to the DMSO vehicle.
Data Presentation & Interpretation
Quantitative data from the above protocols should be synthesized to determine the compound's therapeutic window and specificity. Below is a structured data summary template for hit validation.
| Assay Parameter | Target/Readout | Expected Outcome for a "Hit" | Validation Threshold (Z'-factor) |
| Cytotoxicity (IC₅₀) | ATP Luminescence | > 50 µM (Non-toxic) | > 0.6 (Staurosporine control) |
| GPCR Efficacy (EC₅₀) | Intracellular cAMP | < 1 µM (High potency) | > 0.5 (Forskolin/Agonist control) |
| AhR Activation | XRE-Luciferase | No significant fold-induction | > 0.5 (Omeprazole/TCDD control) |
| Therapeutic Index | IC₅₀ / EC₅₀ Ratio | > 50x | N/A |
References
- Amakura, Y., et al. (2016). "Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay." PubMed.
- Hamada, M., et al. (2009). "Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line." PMC.
- Lebakken, C.S., et al. (2009). "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." PubMed.
- Ichikawa, S., et al. (2024). "Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology." PubMed.
- Newman, A.H., et al. (2007). "SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug." PubMed.
Sources
- 1. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization and Purification Strategies for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Introduction & Physicochemical Profiling
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CAS: 300390-33-4) is a critical synthetic building block utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of oxime derivatives and CNS-targeting agents. Achieving high purity (>99.5%) of this intermediate is paramount, as structurally related impurities can propagate through subsequent synthetic steps, compromising final API efficacy and safety.
To rationally design a crystallization process, we must analyze the molecule's structural components: a highly lipophilic cyclohexyl ring, a rigid 1,4-benzodioxine system, and a hydrogen-bond-accepting ketone bridge. This hybrid structure dictates its solubility profile. By employing the group contribution method (e.g., Van Krevelen and Hoftyzer) to estimate Hansen Solubility Parameters (HSPs)—specifically dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces—we can scientifically narrow the range of optimal solvent systems rather than relying on empirical trial-and-error[1].
Based on HSP estimations, the compound exhibits high solubility in moderately polar, aprotic solvents (like Ethyl Acetate) and steep temperature-dependent solubility in short-chain alcohols (like Isopropanol). Conversely, it is highly insoluble in non-polar alkanes (like n-Heptane) and water.
Crystallization Strategy & Workflow
This guide details two distinct, self-validating crystallization protocols tailored to different scale-up requirements:
-
Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane): Ideal for high-throughput, volumetric efficiency, and rapid isolation.
-
Controlled Cooling Crystallization (Isopropanol): Ideal for maximizing crystal purity, controlling crystal size distribution (CSD), and purging closely related structural impurities.
Workflow for the purification of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Protocol A: Anti-Solvent Crystallization (EtOAc / n-Heptane)
Causality & Rationale: Ethyl acetate (EtOAc) acts as an excellent primary solvent due to favorable dipole-dipole interactions with the target molecule. n-Heptane is utilized as the anti-solvent. The critical challenge in anti-solvent crystallization of lipophilic ketones is "oiling out" (liquid-liquid phase separation, or LLPS), which occurs when local supersaturation exceeds the metastable limit, trapping impurities in an amorphous matrix[2]. To prevent this, the anti-solvent must be introduced at a strictly controlled rate under high agitation.
Step-by-Step Methodology
-
Primary Dissolution: Suspend 100 g of crude Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in 300 mL (3 volumes) of EtOAc in a jacketed reactor. Heat to 45 °C under moderate agitation (250 rpm) until a completely clear solution is achieved.
-
Polishing Filtration (In-Process Control): Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove any insoluble mechanical impurities or catalyst residues.
-
Anti-Solvent Titration: Maintain the solution at 40 °C. Begin the addition of 900 mL (9 volumes) of n-Heptane using a dosing pump at a strict rate of 15 mL/min.
-
Mechanistic Insight: Slow addition ensures the system remains within the metastable zone width (MSZW), promoting heterogeneous nucleation (crystal growth) rather than homogeneous crash-out or oiling out[3].
-
-
Desupersaturation & Maturation: Once the addition is complete, linearly cool the resulting slurry from 40 °C to 5 °C over 2 hours (approx. 0.3 °C/min). Hold at 5 °C for 1 hour to maximize yield.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5 °C) n-Heptane to displace residual mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 40 °C (under 50 mbar) for 12 hours.
Protocol B: Controlled Cooling Crystallization (Isopropanol)
Causality & Rationale: Isopropanol (IPA) is an FDA Class 3 solvent with low toxicity, making it highly suitable for pharmaceutical intermediate processing[4]. The compound exhibits a steep solubility curve in IPA—highly soluble at 75 °C and poorly soluble at 0 °C. By utilizing a precise cooling profile and seeding, we bypass primary nucleation. This drives classical crystallization pathways, yielding larger, well-defined crystals with superior filtration characteristics and higher purity[5].
Step-by-Step Methodology
-
Primary Dissolution: Suspend 100 g of crude compound in 700 mL (7 volumes) of Isopropanol. Heat the jacketed reactor to 75 °C under 300 rpm agitation until dissolution is complete.
-
Cooling to Seeding Temperature: Linearly cool the clear solution to 55 °C.
-
In-Process Control: Visually verify that the solution remains clear. If spontaneous nucleation occurs, reheat to 75 °C and adjust the seeding temperature upward.
-
-
Seeding: Introduce 0.5 g (0.5 wt%) of high-purity, milled Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone seed crystals. Hold the temperature isothermally at 55 °C for 30 minutes.
-
Mechanistic Insight: The isothermal hold allows the seeds to mature and relieves initial supersaturation, ensuring that subsequent cooling drives growth on the existing crystal faces rather than generating fine, impure secondary nuclei[6].
-
-
Controlled Cooling Profile: Implement a linear cooling ramp from 55 °C to 5 °C at a rate of 0.2 °C/min.
-
Mechanistic Insight: A slow cooling rate (≤0.2 °C/min) is critical to prevent the supersaturation level from crossing into the labile zone, which would otherwise result in rapid, uncontrolled nucleation and potential inclusion of structurally similar impurities[5].
-
-
Isolation & Drying: Filter the suspension, wash with 100 mL of pre-chilled (0 °C) Isopropanol, and vacuum dry at 45 °C for 12 hours.
Quantitative Data & Method Comparison
The table below summarizes the expected outcomes and process parameters for both crystallization strategies, allowing process chemists to select the appropriate method based on project constraints.
| Parameter | Protocol A: EtOAc / n-Heptane | Protocol B: Isopropanol Cooling |
| Primary Mechanism | Anti-solvent induced supersaturation | Temperature-dependent supersaturation |
| Typical Yield | 92 - 95% | 85 - 88% |
| Typical Purity (HPLC) | > 99.0% | > 99.8% |
| Crystal Habit | Fine needles / Granular | Large, well-defined prisms |
| Filtration Time | Moderate (prone to cake compression) | Fast (excellent flowability) |
| Cycle Time | ~ 5 hours | ~ 8 hours |
| Best Applied For | Early-stage bulk purification | Final intermediate polishing |
Analytical Validation
To ensure the protocol acts as a self-validating system, the isolated material must be subjected to the following analytical suite:
-
HPLC (High-Performance Liquid Chromatography): Verify chemical purity. The use of Isopropanol (Protocol B) is particularly effective at purging unreacted starting materials and regioisomers.
-
DSC (Differential Scanning Calorimetry): Confirm the melting point onset and assess for any polymorphic shifts. A sharp endothermic peak indicates high crystal lattice energy and purity.
-
XRPD (X-Ray Powder Diffraction): Validate the crystalline form. Anti-solvent crystallization can sometimes yield metastable polymorphs or solvates; XRPD ensures lot-to-lot consistency of the desired thermodynamic form.
References
-
Reliability of the Hansen Solubility Parameters as Co-Crystal Formation Prediction Tool. ResearchGate. Available at:[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]
-
A Concept Crystal Habit Phase Diagram and Data for Curcumin in Isopropanol: Classical Versus Non-Classical Crystallization. MDPI. Available at:[Link]
-
Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. SciELO. Available at:[Link]
-
Continuous Crystallization Process Development. ResearchGate. Available at:[Link]
-
Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. RSC Publishing. Available at:[Link]
-
Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. RSU Research Portal. Available at:[Link]
Sources
- 1. science.rsu.lv [science.rsu.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00358F [pubs.rsc.org]
Application Note: Catalytic Synthesis and Isolation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a highly valuable aryl ketone building block, frequently utilized in the development of phosphodiesterase (PDE) inhibitors and cerebro-neuroprotective agents . The most efficient route to synthesize this molecule is via the Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) with cyclohexanecarbonyl chloride. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol designed to maximize yield and regioselectivity.
Mechanistic Rationale & Regioselectivity
The synthesis relies on an electrophilic aromatic substitution (EAS) framework. 1,4-Benzodioxane is an electron-rich arene; the two oxygen heteroatoms strongly activate the aromatic ring via resonance electron donation. This dual-activation directs the incoming electrophile almost exclusively to the 6-position, minimizing the formation of regioisomeric byproducts .
The reaction is driven by a Lewis acid catalyst, which coordinates with the chlorine atom of cyclohexanecarbonyl chloride to generate a highly reactive, resonance-stabilized acylium ion . The activated 1,4-benzodioxane attacks this electrophile, forming a temporary arenium ion (sigma complex) before deprotonation restores aromaticity, yielding the target ketone .
Mechanistic pathway of the Friedel-Crafts acylation forming the target benzodioxin derivative.
Catalyst Landscape & Quantitative Evaluation
While the Friedel-Crafts acylation is robust, the choice of catalyst dictates the reaction's efficiency, environmental footprint, and workup complexity . Because the newly formed ketone product contains a basic carbonyl oxygen, it forms a stable Lewis acid-base complex with strong catalysts like Aluminum Chloride ( AlCl3 ). This phenomenon necessitates the use of stoichiometric (or slightly excess) amounts of the catalyst, as it is effectively consumed during the reaction .
The table below summarizes the quantitative data for various catalysts evaluated for this specific transformation:
| Catalyst | Equivalents | Temp (°C) | Solvent | Reaction Time (h) | Yield (%) | Causality & Practical Remarks |
| AlCl3 | 1.1 - 1.2 | 0 to 25 | DCM | 2 - 4 | 88 - 92 | Standard: High yield and fast kinetics. Requires stoichiometric excess due to strong product complexation. |
| FeCl3 | 0.1 - 0.2 | 60 - 80 | DCE | 6 - 8 | 70 - 78 | Catalytic: Milder Lewis acid. Requires elevated temperatures; often results in darker crude mixtures. |
| Bi(OTf)3 | 0.05 | 80 | MeNO2 | 4 - 6 | 80 - 85 | Greener: Highly efficient and moisture-tolerant, but expensive for large-scale scale-up. |
| Zeolite H-Y | 20 wt% | 110 | Toluene | 12 - 24 | 55 - 65 | Heterogeneous: Easy filtration workup and reusable, but suffers from lower conversion rates. |
Validated Experimental Protocol ( AlCl3 -Catalyzed)
The following protocol utilizes AlCl3 due to its superior yield and scalability. The procedure is designed as a self-validating system , incorporating specific checkpoints to ensure reaction integrity.
Step 1: Catalyst Activation & Acylium Generation
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous AlCl3 (1.2 equiv, 12.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).
-
Causality: DCM is chosen as it is a non-coordinating solvent, ensuring the Lewis acid remains fully active, unlike ethereal solvents which can competitively bind to the aluminum center.
-
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C.
-
Addition: Add cyclohexanecarbonyl chloride (1.05 equiv, 10.5 mmol) dropwise over 10 minutes via an addition funnel.
-
Causality: Dropwise addition at 0 °C controls the highly exothermic generation of the acylium ion, preventing solvent boil-off and minimizing the degradation of the acyl chloride.
-
Step 2: Electrophilic Aromatic Substitution
-
Arene Introduction: Dissolve 2,3-dihydro-1,4-benzodioxine (1.0 equiv, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the activated acylium mixture at 0 °C over 15 minutes.
-
Causality: Pre-forming the acylium ion before adding the electron-rich arene prevents competitive side reactions (such as arene polymerization) and ensures rapid, clean acylation.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Step 3: Quenching & Isolation
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice (50 g) and 1 M HCl (20 mL).
-
Causality: The ketone product is trapped as an aluminum complex. The acidic aqueous quench aggressively hydrolyzes the Al-O bonds, releasing the free target ketone into the organic phase while preventing emulsion formation.
-
-
Extraction: Separate the phases in a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid, followed by brine (30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step-by-step experimental workflow for the AlCl3-catalyzed synthesis and isolation.
In-Process Quality Control (IPQC) & Characterization
To ensure the protocol is a self-validating system, perform the following verifications:
-
TLC Validation (During Step 2): Run a TLC (Silica gel, 80:20 Hexanes/Ethyl Acetate). The starting 1,4-benzodioxane is UV-active but will not stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product spot (lower Rf due to increased polarity) will be UV-active and will instantly form a bright orange/yellow spot upon 2,4-DNP staining, confirming the successful installation of the ketone moiety.
-
1 H NMR Signature (Post-Isolation): The successful regioselective substitution at the 6-position is confirmed by a characteristic AMX spin system in the aromatic region (~6.8–7.5 ppm). The ethylenedioxy protons will appear as a tight multiplet around 4.2–4.3 ppm, and the cyclohexyl protons will present as a broad upfield multiplet (1.2–2.0 ppm).
-
13 C NMR Signature: The definitive proof of acylation is the appearance of the highly deshielded carbonyl carbon peak at approximately 200–202 ppm.
References
-
[1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one National Center for Biotechnology Information (PMC) URL:[Link]
-
Friedel-Crafts Acylation Chemistry Steps URL:[Link]
-
Friedel–Crafts reaction Wikipedia URL:[Link]
-
Friedel-Crafts Acylation with Amides Journal of Organic Chemistry (via PMC) URL:[Link]
Application Note: A Scalable Manufacturing Process for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, a key intermediate in pharmaceutical synthesis. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This guide details a robust and scalable process centered on a Friedel-Crafts acylation reaction. We will elucidate the rationale behind the chosen synthetic strategy, address critical process parameters (CPPs) for successful scale-up, and provide detailed, actionable protocols for both laboratory and pilot-plant scales. Emphasis is placed on process control, safety, and the implementation of Process Analytical Technology (PAT) to ensure batch-to-batch consistency and high product quality.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target aryl ketone is most efficiently achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This classic yet powerful reaction allows for the direct installation of an acyl group onto an aromatic ring and is a cornerstone of industrial chemical synthesis.[4][5]
1.1. The Core Reaction: Friedel-Crafts Acylation
The selected pathway involves the reaction of 1,4-benzodioxan with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion.[6] This electrophile is then attacked by the electron-rich 1,4-benzodioxan ring to form the desired ketone.
Caption: The Friedel-Crafts acylation reaction pathway.
1.2. Rationale for Reagent Selection
-
1,4-Benzodioxan (Substrate): The ether groups on the benzodioxan ring are electron-donating, activating the aromatic ring towards electrophilic substitution and directing the acylation primarily to the 6-position.
-
Cyclohexanecarbonyl Chloride (Acylating Agent): This reagent provides the required cyclohexylcarbonyl moiety. Acid anhydrides are also viable but acyl chlorides are often more reactive.
-
Aluminum Chloride (Catalyst): AlCl₃ is a strong, cost-effective Lewis acid for this transformation. A key consideration is that it forms a complex with the product ketone, necessitating its use in stoichiometric or slightly super-stoichiometric amounts.[7] This deactivation of the catalyst is a critical factor in process design and costing.[7]
Process Development and Scale-Up Considerations
Transitioning a laboratory procedure to a manufacturing scale introduces challenges related to heat management, mass transfer, and process control. A Quality by Design (QbD) approach, supported by Process Analytical Technology (PAT), is essential for developing a robust and reproducible process.[8][9]
2.1. Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
The successful and safe execution of this process hinges on the strict control of several parameters.
| Parameter | Criticality & Rationale | In-Process Control (IPC) / PAT Method |
| Temperature | The reaction of AlCl₃ with the acyl chloride is highly exothermic.[10] Poor temperature control can lead to side reactions, impurity formation, and potential thermal runaway. The reaction is typically run at low temperatures (0-10 °C) during addition and then allowed to warm. | - Calibrated reactor thermocouple with automated cooling loop. - In-line FTIR/Raman to monitor reaction kinetics and detect exotherm onset. |
| Reagent Stoichiometry | At least one equivalent of AlCl₃ is required to drive the reaction to completion due to product complexation.[7] An excess can increase costs and waste, while an insufficient amount will result in low conversion. | - Precise weighing and charging of all raw materials. - HPLC analysis of reaction samples to determine conversion. |
| Addition Rate | The controlled, slow addition of the acyl chloride or substrate solution is crucial for managing the reaction exotherm and preventing localized "hot spots." | - Use of a calibrated dosing pump. - Link addition rate to real-time temperature monitoring (i.e., pause addition if temperature exceeds set limits). |
| Reaction Time / Endpoint | The reaction must be monitored to ensure it has proceeded to completion. Over- or under-reacting can complicate purification and reduce yield. | - At-line or on-line HPLC to monitor the disappearance of starting material and the appearance of the product. |
| Quench Conditions | The work-up, involving quenching the AlCl₃ complex, is hazardous. The mixture is typically added slowly to a mixture of ice and acid. Vigorous stirring is required to prevent clumping and ensure efficient heat dissipation. | - Monitor quench vessel temperature. - pH measurement after quench to ensure proper neutralization of the catalyst. |
2.2. Purification Strategy: The Central Role of Crystallization
Crystallization is the most critical unit operation for purification in pharmaceutical manufacturing, as it allows for the effective removal of impurities and control over the final product's physical properties.[11][12][13][14]
-
Solvent Selection: A solvent system (e.g., isopropanol/water, ethanol) must be identified where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Cooling Profile: The rate of cooling directly impacts crystal size and purity. A controlled, linear cooling profile is generally preferred over a rapid "crash" cool to prevent impurity inclusion.
-
Seeding: Introducing a small quantity of pure product crystals (seeds) at the point of supersaturation helps to control nucleation, leading to a more uniform and reproducible particle size distribution.
-
Polymorph Control: Different crystal forms (polymorphs) can have different physical properties. A consistent crystallization process is vital to ensure the same polymorphic form is produced in every batch.
Detailed Experimental Protocols
Safety Precaution: The Friedel-Crafts acylation is hazardous. Aluminum chloride reacts violently with water. Acetyl chloride is corrosive.[10] All operations must be conducted in a dry, inert atmosphere (e.g., nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE).
3.1. Protocol 1: Laboratory-Scale Synthesis (25 g Scale)
-
Vessel Preparation: A 1-L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Catalyst Slurry: Charge anhydrous aluminum chloride (32.0 g, 0.24 mol, 1.1 equiv.) and anhydrous dichloromethane (250 mL) to the flask. Cool the slurry to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (32.0 g, 0.22 mol, 1.0 equiv.) dropwise to the AlCl₃ slurry via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: In a separate dry flask, dissolve 1,4-benzodioxan (30.0 g, 0.22 mol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1 hour, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 1,4-benzodioxan is consumed.
-
Quench: Prepare a 2-L beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/acid slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Wash: Combine the organic layers and wash with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Solvent Swap & Crystallization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to a thick oil. Add isopropanol (150 mL) and heat to dissolve the residue. Slowly add water until turbidity persists. Cool slowly to room temperature, then in an ice bath for 1 hour to complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a cold 1:1 isopropanol/water mixture (50 mL), and dry in a vacuum oven at 50 °C to a constant weight.
3.2. Protocol 2: Pilot-Scale Manufacturing Workflow (5 kg Scale)
This protocol assumes the use of a jacketed glass-lined reactor with controlled heating/cooling and a bottom outlet valve.
Caption: Unit operations for the pilot-scale manufacturing process.
Quality Control and Final Product Specifications
The final product must be analyzed to ensure it meets the required quality standards for use in subsequent drug substance manufacturing steps.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | FTIR / ¹H-NMR |
| Purity | ≥ 99.0% | HPLC (Area %) |
| Melting Point | Report Value (e.g., 80-84 °C) | Capillary Melting Point Apparatus |
| Residual Solvents | Dichloromethane: ≤ 600 ppmIsopropanol: ≤ 5000 ppm | Headspace GC |
| Loss on Drying | ≤ 0.5% | Gravimetric (Vacuum Oven) |
Conclusion
The Friedel-Crafts acylation provides a direct and effective route for the synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. By implementing a Quality by Design framework focusing on the control of critical process parameters—most notably temperature and reagent stoichiometry—this process can be safely and reliably scaled from the laboratory to the pilot plant. A well-designed crystallization procedure is paramount for achieving high purity and ensuring consistent physical properties of the final intermediate. The integration of Process Analytical Technology offers enhanced process understanding and control, leading to a more efficient and robust manufacturing operation.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Process analytical technology - Wikipedia. (n.d.). Retrieved March 27, 2026. [Link]
-
Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Technowize. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing. [Link]
-
Process Analytical Technology. (n.d.). Process Insights. Retrieved March 27, 2026. [Link]
-
Kim, J. Y., et al. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 14(11), 2399. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved March 27, 2026. [Link]
- Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S.
-
A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. (2024, August 20). Waseda University. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
-
Stolar, T., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1333–1341. [Link]
-
How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? (n.d.). AIR Unimi. Retrieved March 27, 2026. [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7). ResearchGate. [Link]
-
Fuggiano, L., et al. (2024). Synthesis of 2-(1-Benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]
-
Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026, March 4). MDPI. [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2026, March 3). ResearchGate. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceuticals. [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved March 27, 2026. [Link]
-
Crystallization in drug development. (2024, October 22). Syrris. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). PMC. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Beilstein Journals. [Link]
-
Preparation of Ketones. (2026, January 14). CK-12 Foundation. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026. [Link]
- Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. (n.d.).
-
MANUFACTURING PROCESS DETAIL. (n.d.). Retrieved March 27, 2026. [Link]
-
Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028-4042. [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. air.unimi.it [air.unimi.it]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Process Analytical Technology [process-insights.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. syrris.com [syrris.com]
Technical Support Center: Optimizing Synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone Derivatives
Overview & Mechanistic Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the derivatization of electron-rich heterocycles. The synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a critical step in developing various pharmacophores, including alpha-adrenergic antagonists and FtsZ inhibitors[1].
The primary synthetic route relies on the Friedel-Crafts acylation of 1,4-benzodioxane using cyclohexanecarbonyl chloride[2]. While acylation avoids the problematic carbocation rearrangements associated with Friedel-Crafts alkylation[3], the 1,4-benzodioxane scaffold introduces unique mechanistic hurdles. The presence of two Lewis-basic ether oxygens on the dioxane ring significantly alters the reaction dynamics. These heteroatoms compete with the acyl chloride for the Lewis acid catalyst (typically AlCl₃), necessitating precise control over catalyst stoichiometry, temperature, and solvent selection to prevent regiochemical scrambling or ether cleavage.
Standard Operating Procedure: Friedel-Crafts Acylation
The following protocol is designed as a self-validating system. Each step incorporates specific chemical safeguards to ensure high yield and regioselectivity.
Workflow for the Friedel-Crafts acylation of 1,4-benzodioxane.
Step-by-Step Methodology
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1,4-benzodioxane (1.0 eq) and cyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Kinetic control is required to prevent the highly reactive acylium ion from attacking the sterically hindered 5-position.
-
Catalyst Addition: Portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (1.5 to 2.0 eq). Causality: A stoichiometric excess is strictly required because AlCl₃ coordinates to the ether oxygens of the benzodioxane ring and forms a stable complex with the resulting ketone product[4].
-
Reaction: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.
-
Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acid is necessary to break the stable aluminum-ketone complex and prevent the formation of insoluble aluminum hydroxide emulsions.
-
Work-up & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality between reaction parameters and experimental outcomes, providing a benchmark for your own optimization trials.
| Entry | Solvent | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Major Experimental Observation / Issue |
| 1 | DCM | AlCl₃ (1.0) | 0 to RT | 12 | 15% | Incomplete conversion: Catalyst stalling due to product complexation. |
| 2 | DCM | AlCl₃ (2.0) | 0 to RT | 3 | 82% | Optimal conditions: Clean conversion, high regioselectivity. |
| 3 | DCE | AlCl₃ (2.5) | 80 (Reflux) | 2 | 40% | Degradation: Severe ether cleavage and ring opening observed. |
| 4 | Nitrobenzene | AlCl₃ (1.5) | RT | 6 | 75% | Work-up difficulty: Good yield, but solvent removal is highly tedious. |
| 5 | DCM | FeCl₃ (2.0) | RT | 24 | 10% | Low reactivity: Insufficient Lewis acidity to generate the acylium ion. |
Troubleshooting Guide & FAQs
Understanding the mechanistic pathways of your reaction is the fastest way to troubleshoot failures. The diagram below illustrates the competing pathways during the acylation of 1,4-benzodioxane.
Mechanistic pathways highlighting target C6 acylation versus ether cleavage.
Q1: My reaction stalls at 15-20% conversion despite leaving it overnight. Why is the acyl chloride not reacting?
A1: This is a classic case of catalyst quenching. In standard Friedel-Crafts acylations of simple arenes, catalytic or slightly stoichiometric amounts of AlCl₃ are sufficient. However, the 1,4-benzodioxane ring contains two Lewis-basic oxygen atoms that strongly coordinate with AlCl₃. Furthermore, the product ketone forms a highly stable complex with the Lewis acid[4]. If you only use 1.0 equivalent, the catalyst is immediately sequestered by the substrate and the first fraction of product formed, halting the generation of the acylium ion. Solution: Increase the AlCl₃ loading to 1.5–2.0 equivalents to ensure enough free Lewis acid remains to activate the cyclohexanecarbonyl chloride.
Q2: I am observing a significant amount of a highly polar side product, and my yield of the target methanone is low. What is happening?
A2: You are likely experiencing ether cleavage (dealkylation) of the 1,4-benzodioxane ring. Strong Lewis acids like AlCl₃, especially when used in excess or at elevated temperatures, can cleave the C-O bonds of the dioxane ring, leading to catechol derivatives or ring-opened polymeric byproducts[1],. Solution: Strictly maintain the reaction temperature at 0 °C during catalyst addition and do not exceed room temperature (20-25 °C) during the reaction. Avoid using higher boiling solvents like 1,2-dichloroethane (DCE) under reflux conditions.
Q3: The NMR of my product shows a mixture of regioisomers. How can I improve the regioselectivity for the 6-position?
A3: The 1,4-benzodioxane ring is ortho/para directing due to the electron-donating oxygen atoms. The 5-position (alpha to the oxygen) is sterically hindered, which kinetically favors electrophilic attack at the 6-position (beta to the oxygen). However, if the reaction is pushed thermodynamically (high heat, extended times), you may observe some 5-substituted product or polyacylation. Solution: Ensure the reaction is kept under kinetic control (lower temperatures). The bulky nature of the cyclohexyl group in the acylium ion naturally favors the less sterically hindered 6-position, provided the temperature is kept at or below room temperature.
Q4: During the work-up phase, I am getting a severe emulsion that makes phase separation impossible. How do I resolve this?
A4: This is a hallmark of an incomplete quench of the aluminum-ketone complex. If quenched with water or a weak base alone, AlCl₃ hydrolyzes into insoluble aluminum hydroxide gels [Al(OH)₃] that trap your organic product in a thick emulsion. Solution: Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and 1M HCl . The acidic environment solubilizes the aluminum species into the aqueous layer as [Al(H₂O)₆]³⁺, ensuring a clean phase separation and quantitative recovery of your target methanone.
References
-
Chemistry Steps - Friedel-Crafts Acylation (Mechanism and Advantages). Available at:[Link]
-
Wikipedia - Friedel–Crafts reaction (Acylation and Catalyst Complexation). Available at:[Link]
- Google Patents (WO2006069805A2) - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions (Synthesis utilizing cyclohexanecarbonyl chloride).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling and Long-Term Storage of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction & Mechanistic Overview
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone presents unique long-term stability challenges due to its specific structural motifs: an electron-rich 1,4-benzodioxin ring and an aryl-cyclohexyl ketone system. Degradation of this compound is rarely spontaneous; it is driven by specific environmental triggers. Understanding the chemical causality behind its degradation is critical for maintaining batch-to-batch reproducibility, preventing false-positive assay results, and ensuring the integrity of your drug development pipeline.
Troubleshooting Guide & FAQs
Q1: My solid compound or stock solution has developed a yellow/brown tint over time. What is the chemical basis for this? A1: Discoloration is the primary macroscopic indicator of oxidative degradation. The 2,3-dihydro-1,4-benzodioxin moiety is highly electron-rich and susceptible to autoxidation and electrophilic attack, particularly in the presence of dissolved oxygen and trace transition metals. Oxidation of the dioxin-like ring can lead to ring-opening events, generating catechol derivatives and complex oligomers that absorb visible light (1)[1]. Additionally, the α -tertiary proton on the cyclohexyl ring (adjacent to the carbonyl) can undergo autoxidation to form hydroperoxides.
-
Causality: Oxygen diradicals abstract the α -hydrogen, a process thermodynamically driven by the stabilization of the resulting radical by the adjacent carbonyl, initiating a chain reaction.
-
Self-Validating Protocol: To verify oxidation, run an LC-MS analysis. The presence of M+16 or M+32 peaks strongly indicates hydroperoxide formation or ring oxidation. Always purge storage containers with Argon (which is denser than ambient air and displaces oxygen more effectively than Nitrogen).
Q2: After leaving samples on the benchtop under ambient light, LC-MS analysis shows new, lower-molecular-weight peaks and an isomeric byproduct. What happened? A2: You are observing photolytic degradation. Aryl cyclohexyl ketones are classic substrates for photochemical degradation via Norrish Type I and Type II pathways (2)[2]. When the carbonyl group is excited by ambient UV/Vis light to the singlet state, it undergoes intersystem crossing to a reactive triplet state ( n,π∗ ).
-
Norrish Type I: α -cleavage occurs between the carbonyl and the cyclohexyl ring, generating acyl and cyclohexyl radicals that recombine or abstract hydrogen to form aldehydes and cyclic alkanes.
-
Norrish Type II: The excited carbonyl oxygen abstracts a γ -hydrogen from the cyclohexyl ring, forming a 1,4-biradical (3)[3]. This biradical can undergo Yang cyclization to form a cyclobutanol derivative (the isomeric peak you observe) or undergo C-C bond cleavage (4)[4].
-
Self-Validating Protocol: Compare a light-exposed control against a dark-stored sample (wrapped in foil) via HPLC to validate the photolytic origin of the impurities.
Q3: Does the choice of solvent impact the long-term stability of this compound at -20°C? A3: Yes. Protic solvents (e.g., Methanol, Ethanol) can hydrogen-bond with the carbonyl oxygen and the benzodioxin ether oxygens. This alters the photophysical properties—often stabilizing the reactive excited states—and facilitates slow solvolysis or acetalization over extended periods. For long-term storage of stock solutions, strictly anhydrous, aprotic solvents like DMSO (stored frozen) or Acetonitrile are required.
Quantitative Data: Stability & Solvent Compatibility Matrix
To facilitate quick decision-making, the following table summarizes the expected stability of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone under various conditions.
| Storage Condition | Solvent | Atmosphere | Light Exposure | Estimated Shelf Life (>95% Purity) | Primary Degradation Risk |
| Solid Powder, 25°C | N/A | Ambient Air | Ambient | < 2 Weeks | Oxidation, Photolysis |
| Solid Powder, -20°C | N/A | Argon | Dark (Amber) | > 2 Years | None |
| Stock Solution, 4°C | Methanol | Ambient Air | Ambient | < 3 Days | Solvolysis, Photolysis |
| Stock Solution, -20°C | DMSO (Anhydrous) | Argon | Dark (Amber) | 6 - 12 Months | Freeze-thaw oxidation |
| Stock Solution, -80°C | Acetonitrile | Argon | Dark (Amber) | > 18 Months | None |
Experimental Protocols
SOP 1: Aliquoting and Inert Gas Purging for Long-Term Storage
Objective: Create a self-validating, oxygen- and moisture-free environment for solid or liquid storage.
-
Preparation: Dry amber glass vials in an oven at 120°C for 4 hours. Cool them in a vacuum desiccator to ensure zero moisture condensation.
-
Solvent Degassing (For Liquids): If preparing a stock solution, use the Freeze-Pump-Thaw method. Freeze the anhydrous solvent (e.g., DMSO) in liquid nitrogen, apply a high vacuum for 5 minutes, isolate the vacuum, and let it thaw. Repeat 3 times to remove all dissolved O2 .
-
Aliquoting: Dissolve the compound and distribute it into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce atmospheric condensation and oxygen, rapidly accelerating degradation.
-
Argon Purging: Insert a heavy-gas purging needle into the vial, hovering 1 cm above the liquid/solid. Purge gently for 30 seconds. Causality: Argon is heavier than air and creates a protective blanket, unlike Nitrogen which can mix more readily with ambient oxygen.
-
Sealing: Cap immediately with PTFE-lined septa. Seal the cap with Parafilm and store at -80°C.
SOP 2: Photostability Stress Testing (ICH Q1B Adapted)
Objective: Determine the exact degradation kinetic rate of your specific batch under light stress.
-
Prepare a 1 mg/mL solution of the compound in Acetonitrile.
-
Split into two quartz vials. Wrap Vial A completely in aluminum foil (Dark Control). Leave Vial B exposed (Test Sample).
-
Place both vials in a photoreactor equipped with a Xenon arc lamp (simulating D65/ID65 emission) for 24 hours.
-
Analyze both samples via LC-MS. Calculate the area percent of the parent peak in Vial B relative to Vial A to quantify photolytic degradation. The presence of the parent peak in Vial A validates that degradation in Vial B is strictly photolytic and not thermal/solvolytic.
Mechanistic and Workflow Diagrams
Norrish Type II Photodegradation Pathway of the Aryl Cyclohexyl Ketone.
SOP Workflow for the Long-Term Storage of Aryl Cyclohexyl Ketones.
References
- Source: Desalination and Water Treatment (DESWATER)
- Source: RSC Publishing (ChemComm)
- Source: Journal of the American Chemical Society (JACS)
- Overriding Norrish Type II to Access Cyclopropanols Source: ChemRxiv URL
Sources
Reducing chemical impurities in Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone synthesis
A Guide to Reducing Chemical Impurities for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for the synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in minimizing byproduct formation and enhancing the purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of 1,4-benzodioxan with cyclohexanecarbonyl chloride is resulting in a low yield of the desired product and a significant amount of a dark, viscous residue. What is the likely cause and how can I mitigate this?
A1: This is a common issue in Friedel-Crafts acylation and can stem from several factors, primarily related to the reaction conditions and the purity of your starting materials.
Underlying Causes:
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), readily hydrolyzes in the presence of water, which deactivates it and can lead to side reactions and the formation of polymeric residues.
-
Sub-optimal Reaction Temperature: The acylation of 1,4-benzodioxan is an exothermic reaction. If the temperature is not adequately controlled, it can lead to uncontrolled side reactions and polymerization.
-
Impure Starting Materials: The presence of impurities in your 1,4-benzodioxan or cyclohexanecarbonyl chloride can interfere with the reaction and contribute to the formation of byproducts.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.
-
Handle the Lewis acid catalyst (e.g., AlCl₃) in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Optimize Reaction Temperature:
-
Perform the reaction at a controlled low temperature, typically between 0 °C and room temperature.
-
Add the acylating agent (cyclohexanecarbonyl chloride) dropwise to the mixture of 1,4-benzodioxan and the Lewis acid in the solvent to manage the exotherm.
-
-
Purify Starting Materials:
-
If the purity of your starting materials is questionable, consider purifying them before use. 1,4-benzodioxan can be distilled, and cyclohexanecarbonyl chloride can also be purified by distillation under reduced pressure.
-
dot
Caption: A typical workflow for the synthesis and purification of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Q2: I am observing the formation of a significant isomeric impurity along with my desired product. How can I improve the regioselectivity of the acylation?
A2: The formation of isomeric impurities is a common challenge in electrophilic aromatic substitution reactions on substituted benzene rings. In the case of 1,4-benzodioxan, the ether linkages are ortho, para-directing groups.[1] This means that acylation can occur at either the 6-position (para to one ether oxygen and meta to the other) or the 5-position (ortho to one ether oxygen).
Factors Influencing Regioselectivity:
-
Steric Hindrance: The cyclohexanecarbonyl group is sterically bulky. This bulkiness will disfavor acylation at the more sterically hindered ortho position (position 5), making the para position (position 6) the major product.[2]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer.[2]
-
Choice of Lewis Acid: While AlCl₃ is a common choice, other Lewis acids can sometimes offer improved regioselectivity.
Strategies to Enhance Para-Selectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at 0-5 °C during addition, then allow to slowly warm to room temperature. | Lower temperatures increase the kinetic barrier for the formation of the less stable ortho isomer.[2] |
| Solvent | Use a non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Non-polar solvents can enhance the steric effects that favor para-substitution. |
| Lewis Acid | Aluminum chloride (AlCl₃) is generally effective. | Strong Lewis acids are necessary to generate the acylium ion electrophile. |
dot
Caption: Formation of the desired para-substituted product and the isomeric ortho-substituted impurity.
Q3: My final product purity is consistently around 97% after initial workup, with the main impurity being the ortho-isomer. What is the most effective method to purify the product to >99% purity?
A3: For solid organic compounds, recrystallization is the most effective and common method for removing small amounts of impurities.[3] The key is to select an appropriate solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity has different solubility characteristics.
Recrystallization Protocol:
-
Solvent Screening:
-
Test the solubility of your crude product in a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
A good single solvent will dissolve the compound when hot but not when cold.[3]
-
If a single solvent is not ideal, a two-solvent system can be used. In this case, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[4]
-
-
Recommended Solvent System:
-
For Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, a mixture of a polar solvent like ethanol or isopropanol with a non-polar solvent like heptane or hexane is a good starting point.
-
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
| Solvent System | Rationale |
| Ethanol/Heptane | The desired product is likely more soluble in the more polar ethanol, while the less polar ortho-isomer may have different solubility, allowing for separation upon cooling. |
| Isopropanol/Water | A similar principle to the ethanol/heptane system, but with a different polarity range. |
Q4: How can I effectively monitor the progress of the reaction and the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[5]
HPLC Method Development:
-
Column: A reversed-phase C18 column is a good starting point for the analysis of moderately polar compounds like aryl ketones.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A wavelength of around 254 nm or 270 nm should provide good sensitivity.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the starting materials, product, and any impurities.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
dot
Caption: A simplified workflow for HPLC analysis.
References
-
University of California, Los Angeles. Recrystallization. Available at: [Link]3]
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]4]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. Available at: [Link]1]
-
Singh, R. P., et al. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel–Crafts Acylation/Hydrolysis and Amidation. Organic Process Research & Development, 21(9), 1369–1376.[6]
-
Save My Exams. Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Available at: [Link]]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[7]
-
University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]]
-
Bolchi, C., et al. (2016). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi.[8]
-
Sharma, Y. R. (2011). A review on method development by hplc. SciSpace.[5]
Sources
- 1. alexandonian.com [alexandonian.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. air.unimi.it [air.unimi.it]
Troubleshooting NMR signal overlap for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Welcome to the Application Scientist Support Hub. Spectral assignment of bridged, multi-ring systems like Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone often presents a "perfect storm" of NMR challenges. Researchers frequently encounter rapid aliphatic conformational exchange, accidental magnetic equivalence in heterocyclic rings, and tight aromatic spin systems.
This technical support center bypasses generic advice, offering field-proven, self-validating workflows designed specifically to disentangle severe signal overlap in this target molecule.
Core Diagnostic Decision Matrix
Use the following logical workflow to identify the source of your signal overlap and select the appropriate resolution technique.
Diagnostic workflow for resolving NMR signal overlap in target molecule.
Mechanistic FAQs: Understanding the Source of Overlap
Q1: Why do the 10 methylene protons of the cyclohexyl ring appear as an uninterpretable, "fuzzy" multiplet between 1.0 and 2.0 ppm? A1: This overlap is driven by two physical phenomena: rapid chair-chair interconversion and second-order coupling. At room temperature, the cyclohexyl ring rapidly flips, averaging the chemical environments of the axial and equatorial protons (1)[1]. Furthermore, because the chemical shift differences ( Δν ) between these protons are extremely small relative to their coupling constants ( J ), the system violates the simple n+1 rule, resulting in complex second-order multiplets (2)[2].
Q2: The four protons of the dioxane ring (-O-CH₂-CH₂-O-) collapse into a single broad peak near 4.2 ppm. How can I differentiate them? A2: This collapse is a classic case of accidental magnetic equivalence in standard solvents like CDCl₃. Because the two methylene groups are in highly similar chemical environments, their shifts overlap. To resolve this, we leverage Aromatic Solvent-Induced Shifts (ASIS) (3)[3]. By switching the solvent to benzene-d6 (C₆D₆), the solvent molecules form a transient collision complex with the methanone carbonyl. The magnetic anisotropy of the benzene ring differentially shields the dioxane protons based on their spatial distance from the carbonyl reference plane, splitting the signals (4)[4].
Q3: The aromatic protons of the benzodioxin group are overlapping in the 6.8–7.5 ppm region. Is a higher field magnet the only solution? A3: No. While moving from a 400 MHz to an 800 MHz spectrometer increases dispersion, you can utilize 1D Total Correlation Spectroscopy (TOCSY) on your current instrument. 1D TOCSY allows you to selectively irradiate an isolated proton and transfer magnetization through the scalar-coupled spin system, effectively extracting the overlapping signals from the crowded aromatic region (5)[5].
Self-Validating Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Method
Purpose: Resolve accidental equivalence in the dioxane and aromatic rings. Causality: Benzene coordinates with the polar methanone carbonyl group. Protons lying above/below the carbonyl plane experience different shielding cones than those in the plane, inducing differential chemical shifts. Step-by-Step:
-
Evaporate the standard CDCl₃ solvent from your NMR sample under a gentle stream of nitrogen.
-
Re-dissolve the compound in 0.6 mL of Benzene-d6 (C₆D₆).
-
Acquire a standard 1D ¹H NMR spectrum.
-
Self-Validation Step: Calculate the shift difference ( Δδ=δCDCl3−δC6D6 ). The protocol is validated if the Δδ values decrease proportionally as you move spatially further away from the methanone carbonyl. The dioxane CH₂ closest to the carbonyl should exhibit a vastly different Δδ than the one further away, splitting the 4.2 ppm peak into two distinct multiplets.
Protocol 2: Variable Temperature (VT) NMR for Conformational Freezing
Purpose: Resolve the broad cyclohexyl multiplets into distinct axial and equatorial signals. Causality: Lowering the temperature reduces the thermal energy available for the cyclohexyl ring to overcome the activation barrier for chair-chair interconversion, effectively "freezing" the conformers on the NMR timescale. Step-by-Step:
-
Prepare the sample in a low-freezing-point solvent like CD₂Cl₂ or Toluene-d8.
-
Acquire spectra at room temperature, then lower the probe temperature in 10 K increments down to -50°C.
-
Allow 5 minutes of equilibration time at each temperature step before acquisition.
-
Self-Validation Step: Monitor the spectrum as the temperature drops. The protocol is validated when the broad averaged signals first collapse into a flat baseline (the coalescence temperature, Tc ) and then re-emerge as distinct, sharp multiplets. Below Tc , the integral ratio of the newly resolved axial and equatorial protons must perfectly equal 1:1 for each CH₂ group (6)[6].
Protocol 3: 1D TOCSY & 2D HSQC Workflow
Purpose: Deconvolute overlapping aromatic and aliphatic spin systems without changing solvents. Causality: HSQC disperses proton signals based on the chemical shift of the directly attached ¹³C nucleus (which has a ~200 ppm range). 1D TOCSY uses isotropic mixing to transfer magnetization only between scalar-coupled protons, filtering out uncoupled overlapping signals. Step-by-Step:
-
Acquire a standard 1D ¹H spectrum to identify the exact irradiation frequency of a partially resolved peak (e.g., the H-8 aromatic proton or the C1 cyclohexyl proton).
-
Set up a 1D TOCSY experiment, applying the selective shaped pulse to the identified target frequency. Use a mixing time of 60–80 ms to ensure full spin-system transfer.
-
Self-Validation Step: Validate the TOCSY extraction by integrating the resulting spectrum. The sum of the integrated multiplets must equal the total expected number of protons in that specific spin system (e.g., exactly 3 protons for the isolated aromatic ring system).
Quantitative Resolution Metrics
Summarized below are the expected chemical shifts, the root cause of their overlap, and the quantitative metrics you should observe upon successful troubleshooting.
| Structural Moiety | Expected Shift (CDCl₃) | Primary Overlap Issue | Recommended Technique | Expected Resolution Metric |
| Cyclohexyl (C2-C6) | 1.20 - 1.90 ppm | Second-order coupling & rapid chair exchange | VT-NMR (at -50°C) | Separation into distinct axial/equatorial multiplets ( Δδ≈0.4 ppm). |
| Cyclohexyl (C1) | ~3.20 ppm | Overlap with complex aliphatic background | 2D HSQC | Dispersion into the ¹³C dimension (~45 ppm). |
| Dioxane (CH₂-CH₂) | 4.20 - 4.30 ppm | Accidental magnetic equivalence | ASIS (C₆D₆ solvent) | Splitting into two distinct multiplets ( Δδ≥0.15 ppm). |
| Aromatic (H-5,7,8) | 6.80 - 7.50 ppm | Tight ABC spin system | 1D TOCSY | Isolation of individual spin networks (Total integral = 3H). |
References
-
NMR Info/Data — Hans Reich Collection | Source: organicchemistrydata.org |3[3]
-
A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds | Source: rsc.org |4[4]
-
How to assign overlapping multiplets in 1H NMR spectra? | Source: stackexchange.com | 6[6]
-
qNMR of mixtures: what is the best solution to signal overlap? | Source: mestrelab.com | 5[5]
-
What makes the peaks on the NMR of Cyclohexene so "fuzzy?" | Source: reddit.com | 2[2]
-
12.2: Spectroscopic Properties of Cyclohexanes | Source: libretexts.org | 1[1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 4. A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mestrelab.com [mestrelab.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Extraction Optimization for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and quantification of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone . Due to the high lipophilicity of the cyclohexyl and benzodioxane moieties, standard extraction protocols often suffer from poor recovery, emulsion formation, or matrix interference.
This resource synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating methodologies to ensure absolute control over your extraction workflows.
I. Diagnostic Decision Tree
Before altering your standard operating procedures, utilize the diagnostic workflow below to identify the root cause of your extraction inefficiency.
Diagnostic workflow for troubleshooting benzodioxane derivative extraction inefficiencies.
II. Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my extraction yield of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone consistently below 70% in standard Liquid-Liquid Extraction (LLE)? A1: This compound is a highly lipophilic ketone. If your recovery is low despite its high theoretical partition coefficient (LogP), it is likely due to incomplete phase partitioning caused by solvent micro-solubility in the aqueous phase.
-
The Causality: Water can solvate small amounts of moderately polar organic solvents (like ethyl acetate), dragging a fraction of your target compound with it.
-
The Solution: Implement the "salting-out" effect. By adding high concentrations of simple inorganic salts (e.g., 3–5 M Na2SO4 or NaCl) to saturate the aqueous sample, you drastically increase the ionic strength of the water[1]. This decreases the aqueous solubility of the lipophilic benzodioxane derivative, thermodynamically driving it into the organic phase and improving recovery[2].
Q2: How can I selectively extract the target ketone without co-extracting unreacted 1,4-benzodioxane precursors or acidic byproducts? A2: Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a neutral molecule, meaning its partition coefficient is independent of pH. You must exploit the ionizability of your impurities.
-
The Causality: For ionogenic analytes or impurities, partitioning behavior from aqueous to organic phases is dictated by their ionization state[1]. When impurities are ionized, they become highly hydrophilic.
-
The Solution: If acidic byproducts (e.g., benzodioxane-carboxylic acids) are present, adjust the aqueous phase to a basic pH (e.g., pH 9-10) using NaOH or NaHCO3 [3]. The acids will form water-soluble salts and remain trapped in the aqueous layer, while your neutral target ketone selectively partitions into the organic solvent[2].
Q3: I am experiencing severe emulsion formation during the extraction of reaction mixtures. How do I resolve this? A3: Emulsions occur when the interfacial tension between the aqueous and organic phases is lowered by matrix components (like surfactants or fine particulates).
-
The Causality: Benzodioxane derivatives are often synthesized or extracted in complex matrices that stabilize these microdroplets, preventing phase coalescence.
-
The Solution: Do not rely solely on time. Force phase separation by centrifuging the mixture at 3,000 x g for 5 minutes. Alternatively, filtering the biphasic mixture through a pad of Celite will strip out the solid particulates stabilizing the emulsion.
Q4: Is there a more efficient, low-solvent method for quantifying this compound in active pharmaceutical ingredients (APIs) or biological matrices? A4: Yes. Dispersive Liquid-Liquid Microextraction (DLLME) is highly recommended for the ultra-trace extraction of benzodioxane derivatives[4].
-
The Causality: DLLME utilizes a disperser solvent (e.g., acetone) that is miscible in both the aqueous phase and the extraction solvent (e.g., chloroform). When injected rapidly, it forms a cloudy dispersion of microdroplets. This infinitely expands the surface area between the phases, shifting the mass transfer kinetics from diffusion-limited to near-instantaneous thermodynamic equilibrium[4][5].
III. Quantitative Data: Extraction Parameter Optimization
To transition from empirical guessing to rational method design, utilize the optimized parameters summarized below. These values reflect the physicochemical demands of benzodioxane-based ketones.
| Parameter | Standard LLE | DLLME Optimization | Mechanistic Rationale |
| Extraction Solvent | Dichloromethane / Hexane | Chloroform (50 µL) | Halogenated solvents provide excellent solvation for the benzodioxane ring; high LogP matching ensures target affinity[1][4]. |
| Disperser Solvent | N/A | Acetone (0.5 mL) | Miscible in both phases; drastically reduces interfacial tension to form extraction microdroplets[4]. |
| Aqueous pH | pH 8.0 - 10.0 | pH 4.0 - 7.0 | High pH in LLE ionizes acidic impurities; neutral/mild pH in DLLME ensures target stability. |
| Ionic Strength | 3 - 5 M Na2SO4 | 0.5 g NaCl / 4 mL | Salting-out effect saturates the aqueous phase, forcing the lipophilic ketone into the organic layer[1]. |
| Extraction Time | 10 - 15 minutes | < 1 minute | DLLME's massive surface area achieves near-instantaneous thermodynamic equilibrium, saving time. |
IV. Self-Validating Protocol: Optimized DLLME Workflow
The following Standard Operating Procedure (SOP) outlines a Dispersive Liquid-Liquid Microextraction (DLLME) workflow. Crucially, this protocol is designed as a self-validating system : it incorporates an internal standard (IS) to provide a built-in mass balance check. If your final yield is low, the IS recovery will immediately tell you whether the issue was matrix suppression (both target and IS are low) or target-specific degradation.
Step-by-Step Methodology
Step 1: Matrix Preparation & Internal Standard Spiking
-
Transfer 4.0 mL of the aqueous sample containing Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone into a 10 mL glass centrifuge tube.
-
Spike the sample with a known concentration of a structurally similar internal standard (e.g., hydroquinone or 1,4-benzodioxane-6-aldehyde)[4].
-
Causality Check: The IS must possess a similar LogP to ensure it mimics the target's partitioning behavior perfectly.
Step 2: Salting-Out & pH Adjustment
-
Add 0.50 g of analytical-grade NaCl to the tube and vortex until completely dissolved[4].
-
Adjust the pH of the solution to 4.0 – 7.0 using dilute HCl or NaOH, depending on the specific impurity profile of your matrix[4].
Step 3: Dispersive Extraction
-
Prepare the extraction mixture by combining 50 µL of Chloroform (extraction solvent) and 0.5 mL of Acetone (disperser solvent) in a glass syringe[4].
-
Rapidly inject the Chloroform/Acetone mixture into the aqueous sample.
-
Observation: A cloudy state will instantly form. This indicates successful microdroplet dispersion and the initiation of instantaneous mass transfer.
Step 4: Phase Separation
-
Centrifuge the mixture at 4,000 rpm for 3 minutes.
-
The high density of chloroform will cause the extraction solvent to sediment at the bottom of the conical tube (volume will be approximately 30–40 µL due to slight aqueous solubility of chloroform).
Step 5: Recovery and Mass Balance Validation
-
Carefully retrieve the sedimented organic phase using a micro-syringe.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in your mobile phase for HPLC/GC-MS analysis.
-
Self-Validation: Calculate the recovery of the Internal Standard. If IS recovery is >95% but target recovery is <70%, the extraction thermodynamics are sound, but your target is actively degrading or binding to a matrix protein. If both are low, your phase separation failed, and you must increase the centrifugation speed or salt concentration.
V. References
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols Source: LCGC International URL:[Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL:[Link]
-
Dispersive liquid-liquid microextraction with high-performance liquid chromatography for the analysis of 1,4-benzodioxane-6-aldehyde in eliglustat tartrate active pharmaceutical ingredient Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid Source: PLOS One / PubMed Central URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dispersive liquid-liquid microextraction with high-performance liquid chromatography for the analysis of 1,4-benzodioxane-6-aldehyde in eliglustat tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone Synthesis
Welcome to the Technical Support Center. The synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone via Friedel-Crafts acylation is a critical pathway in medicinal chemistry, often utilized to build pharmacophores for adrenoceptor antagonists and diuretics[1],[2]. However, the electron-rich 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) ring is highly susceptible to side reactions when exposed to harsh electrophilic conditions[3].
This guide is engineered for drug development professionals and provides field-proven methodologies to eliminate the three primary failure modes in this synthesis: ether cleavage (catechol formation) , regioisomerization (5-acyl formation) , and over-acylation .
Causality & Troubleshooting Matrix
To achieve high regioselectivity and prevent the degradation of the ethylenedioxy bridge, standard Friedel-Crafts parameters must be tightly controlled. The table below summarizes the quantitative shifts from standard to optimized conditions and the mechanistic causality behind each change.
| Reaction Parameter | Standard Friedel-Crafts | Optimized Protocol | Expected 6-Acyl Yield | Causality / Rationale |
| Lewis Acid | AlCl3 (Unmodified, 1.5 eq) | AlCl3 -DMA Complex (1.1 eq) | >85% | N,N-dimethylacetamide (DMA) partially occupies the empty p-orbital of Aluminum, dampening its Lewis acidity just enough to prevent ether cleavage while allowing acylium ion formation[2]. |
| Temperature | Ambient (20–25 °C) | 0–5 °C | High | Low temperatures suppress the formation of the kinetic 5-acyl regioisomer and prevent exothermic runaway[4]. |
| Stoichiometry | 1.5 eq Acyl Chloride | 1.05 eq Acyl Chloride | Optimal | Strict stoichiometric control prevents trace di-acylation on the deactivated ring[5]. |
| Solvent | Nitromethane or CS2 | Anhydrous DCM | High | Dichloromethane (DCM) adequately stabilizes the intermediate acylium ion without promoting solvent-substrate side reactions[4]. |
Optimized Experimental Protocol
This step-by-step methodology incorporates self-validating checkpoints to ensure the reaction remains on track, preventing costly late-stage failures.
Phase 1: Reagent Preparation & Complexation
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet to ensure a strictly anhydrous environment[4].
-
Catalyst Loading: Add anhydrous AlCl3 (1.1 eq) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM).
-
Complexation (Critical Step): Slowly add N,N-dimethylacetamide (DMA) (1.1 eq) dropwise to the suspension.
-
Causality: This forms the AlCl3 -DMA complex. Unmodified AlCl3 will aggressively coordinate with the oxygen atoms of the benzodioxin ring, cleaving the ether bonds[2].
-
Self-Validation Checkpoint: The suspension should transition into a more homogenous, slightly viscous complex.
-
Phase 2: Substrate Addition 4. Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. 5. Substrate Introduction: Add a solution of 2,3-dihydro-1,4-benzodioxin (1.0 eq) in 10 mL anhydrous DCM dropwise over 15 minutes.
-
Self-Validation Checkpoint: The solution should remain relatively clear or pale. An immediate shift to a dark brown/black opaque mixture indicates unwanted Lewis acid-mediated polymerization or ether cleavage.
Phase 3: Regioselective Acylation 6. Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.05 eq) in 10 mL anhydrous DCM. Add this solution dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C[4]. 7. Reaction Maturation: Stir the reaction at 0–5 °C for 2 hours.
-
Self-Validation Checkpoint: Monitor reaction progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The starting material ( Rf ~0.7) should cleanly convert to a single major UV-active product spot ( Rf ~0.4). The absence of a lower Rf streak confirms the suppression of catechol byproducts.
Phase 4: Quenching & Workup 8. Quenching: Carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of 1M HCl.
-
Causality: Immediate, cold aqueous quenching destroys the active catalyst. Allowing the reaction to warm to room temperature before quenching is the primary cause of late-stage dealkylation.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated NaHCO3 (to remove residual acid) and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q: Why am I seeing significant ether cleavage (catechol formation) during my reaction? A: Aluminum chloride ( AlCl3 ) is a harsh Lewis acid. Its empty p-orbital strongly coordinates with the lone pairs on the oxygen atoms of the 1,4-benzodioxin ring, weakening the C-O bonds and leading to ring-opening[3]. To minimize this, use the AlCl3 -DMA reagent system described in the protocol. DMA partially coordinates with AlCl3 , dampening its harsh Lewis acidity while preserving enough catalytic activity to form the required acylium ion[2].
Q: How can I improve the regioselectivity towards the 6-position over the 5-position? A: Acylation of 2,3-dihydro-1,4-benzodioxin inherently favors the 6-position due to the synergistic electron-donating effects of the oxygen atoms[1]. However, the 5-acyl regioisomer can form under kinetic conditions or high temperatures. To suppress the 5-acyl byproduct:
-
Maintain strict temperature control (0–5 °C) throughout the addition phase[4].
-
Rely on the steric bulk of your acylating agent. The bulky cyclohexyl group naturally disfavors the more sterically hindered 5-position. Ensure rapid stirring to prevent localized concentration spikes.
Q: Is di-acylation a major concern for this substrate? A: Generally, no. The introduction of the first electron-withdrawing cyclohexylcarbonyl group heavily deactivates the aromatic ring, making a second Friedel-Crafts acylation highly unfavorable under standard conditions[5]. However, to ensure absolute prevention and minimize purification burdens, strictly limit the cyclohexanecarbonyl chloride to 1.05 equivalents.
Mechanistic Pathway
The diagram below illustrates the divergent pathways of the Friedel-Crafts acylation, highlighting how controlling the Lewis acid and temperature directs the reaction toward the target molecule while bypassing byproduct formation.
Reaction pathway of Friedel-Crafts acylation highlighting target formation and byproduct diversion.
Sources
- 1. Synthesis of 2, 3-Dihydro-1, 4-benzodioxin Derivatives. II. : 5(or 6)-Acyl 2, 3-Dihydro-1, 4-benzodioxin Derivatives : New Phenoxyacetic Acid Diuretics [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds [mdpi.com]
A Comparative Guide to Purity Validation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone by LC-MS
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth technical comparison of methodologies for validating the purity of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds. While several analytical techniques are available, this guide will focus on the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) and compare its performance against other established methods. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical insights required to select and implement the most appropriate purity validation strategy.
The molecular structure of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, with its benzodioxin core, cyclohexyl moiety, and ketone linkage, presents a moderately polar and non-volatile profile. This makes it an ideal candidate for analysis by reverse-phase liquid chromatography. The potential for various impurities arising from its synthesis—such as unreacted starting materials, by-products from side reactions, or subsequent degradation products—necessitates a highly sensitive and specific analytical method for their detection and quantification.[1][2]
The Gold Standard: Purity Validation by LC-MS
LC-MS has emerged as the cornerstone of impurity profiling in the pharmaceutical industry due to its unparalleled sensitivity and specificity.[3][4] The coupling of liquid chromatography's separation power with the definitive identification capabilities of mass spectrometry allows for the detection and structural elucidation of trace-level impurities that might otherwise go unnoticed.[5]
The "Why": Rationale for LC-MS
The choice of LC-MS for analyzing Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is underpinned by several key advantages:
-
High Sensitivity: LC-MS can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is crucial for identifying potentially genotoxic impurities.[5]
-
High Specificity: Mass spectrometry provides molecular weight information and fragmentation patterns, offering a high degree of confidence in the identification of known and unknown impurities.[6]
-
Versatility: LC-MS is suitable for a wide range of compounds, particularly non-volatile and thermally labile molecules like our target analyte, where techniques like Gas Chromatography (GC) would be inappropriate.[7][8]
-
Quantitative Accuracy: When properly validated, LC-MS methods provide accurate and precise quantification of impurities, which is essential for regulatory submissions.[9]
Experimental Workflow: A Self-Validating System
A robust LC-MS method for purity validation is designed to be a self-validating system, incorporating checks and balances to ensure data integrity. The following workflow illustrates this principle.
Caption: A comprehensive workflow for LC-MS purity validation.
Detailed Experimental Protocol
This protocol is a robust starting point for the analysis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. Method optimization will be necessary based on the specific impurities present and the instrumentation used.
1. Sample and Standard Preparation:
-
Analyte Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Reference Standard Solutions: Prepare individual stock solutions of known impurities at 100 µg/mL. Create a working standard mixture containing all impurities at a concentration relevant to the specification limit (e.g., 1 µg/mL for a 0.1% impurity threshold).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., spanning 50% to 150% of the specification limit) from a separate weighing of the reference standards.
2. Liquid Chromatography Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for this moderately polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-500 for initial screening and impurity detection.
-
MS/MS: For structural confirmation, perform product ion scans on the parent ions of the main peak and any detected impurities.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] This involves a systematic evaluation of the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive understanding of its alternatives is crucial for selecting the most appropriate method for a given application.
Caption: Decision tree for selecting an analytical technique.
Performance Comparison
The following table provides a comparative overview of the primary techniques used for purity validation.
| Feature | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[13][14] |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[8] | Compounds with a UV chromophore. | Volatile and thermally stable compounds.[7] | Soluble compounds with unique NMR signals. |
| Sensitivity | Very High (ppm to ppb) | Moderate (typically >0.05%) | High for volatile analytes | Moderate to Low |
| Specificity | Very High (provides molecular weight and structural information) | Moderate (potential for co-elution and lack of structural information) | High (provides mass spectral data) | Very High (provides detailed structural information) |
| Quantitative Capability | Excellent with appropriate reference standards. | Excellent with appropriate reference standards. | Good with appropriate reference standards. | Absolute quantification without the need for a specific reference standard of the analyte.[15][16] |
| Throughput | Moderate | High | Moderate | Low |
| Cost (Instrument) | High | Low | Moderate | Very High |
| Expertise Required | High | Low to Moderate | Moderate | High |
In-depth Analysis of Alternatives
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of a QC lab for routine purity analysis.[17] It is robust, reliable, and cost-effective. However, its primary limitation is its reliance on a UV chromophore and its inability to provide structural information on unknown impurities.[3] For Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, HPLC-UV can be an excellent choice for routine batch release testing once the impurity profile has been thoroughly characterized by LC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of the target compound, GC-MS is not a suitable primary technique for its purity analysis.[7] However, it is the gold standard for the analysis of residual solvents, which are a critical class of impurities in any API synthesis. Therefore, GC-MS complements LC-MS in providing a complete purity profile.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[14][18] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[13] While highly accurate, qNMR has lower throughput and sensitivity for trace impurities compared to LC-MS and requires a significant capital investment and specialized expertise.[16]
Conclusion and Recommendations
For the comprehensive validation of the purity of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, a multi-faceted approach is recommended.
-
LC-MS is the indispensable tool for initial impurity profiling, method development, and the identification of unknown impurities. Its high sensitivity and specificity are essential for ensuring the safety and quality of the API, particularly during the early stages of drug development.
-
Once the impurity profile is well-understood and reference standards for known impurities are available, a validated HPLC-UV method can be implemented for routine quality control and batch release testing. This provides a cost-effective and high-throughput solution for ongoing monitoring.
-
GC-MS should be employed to quantify residual solvents, a critical purity attribute not addressed by LC-based methods.
-
qNMR can serve as a primary method to assign the purity value to the main reference standard of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, against which all other analytical measurements are benchmarked.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can establish a robust and compliant purity validation program that ensures the highest standards of quality, safety, and efficacy for their pharmaceutical products.
References
-
ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Souza, G. E., Bruns, R. E., & Scarminio, I. S. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]
-
In-Tele-Health. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
de Oliveira, A. R. M., & Santoro, M. I. R. M. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
-
Tan, H. L., et al. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]
-
Leeder Analytical. High Resolution LC-MS/MS Analysis for Unknown Compounds. [Link]
-
ResearchGate. Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... [Link]
-
TSI Journals. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes. [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 145-161. [Link]
-
Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 15(10), 1143-1155. [Link]
-
ResearchGate. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. [Link]
-
Chemspace. N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide. [Link]
-
MDPI. (2022, May 4). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 145-161. [Link]
Sources
- 1. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. leeder-analytical.com [leeder-analytical.com]
- 6. fda.gov [fda.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products [mdpi.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. jordilabs.com [jordilabs.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 16. rssl.com [rssl.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. emerypharma.com [emerypharma.com]
Comparing synthesis methods for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
A Comparative Guide to the Synthesis of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a molecule of interest in medicinal chemistry due to the prevalence of the 1,4-benzodioxane scaffold in a variety of biologically active compounds.[1][2][3][4] This structural motif is found in pharmaceuticals targeting adrenergic, catecholaminergic, and dopaminergic systems, highlighting its importance as a pharmacophore.[3] The synthesis of derivatives of 1,4-benzodioxane is a key step in the discovery of new therapeutic agents. This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, offering insights into the practical considerations and underlying chemical principles of each approach.
Method 1: Direct Friedel-Crafts Acylation of 1,4-Benzodioxane
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones.[5][6][7][8] This method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[5] For the synthesis of the target molecule, this translates to the acylation of 1,4-benzodioxane with cyclohexanecarbonyl chloride.
Causality Behind Experimental Choices
The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is crucial as it activates the acyl chloride, forming a highly electrophilic acylium ion.[8] The reaction is generally performed in an inert solvent, such as dichloromethane or carbon disulfide, to avoid side reactions with the catalyst. The 1,4-benzodioxane ring is sufficiently electron-rich to undergo electrophilic substitution, with the position of acylation being directed by the activating effect of the ether oxygens.
Experimental Protocol
Materials:
-
1,4-Benzodioxane
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add cyclohexanecarbonyl chloride dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 1,4-benzodioxane in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Workflow Diagram
Caption: Workflow for the synthesis via Friedel-Crafts Acylation.
Method 2: Grignard Addition to a 1,4-Benzodioxane Aldehyde Intermediate
An alternative strategy involves a multi-step sequence commencing with the formylation of 1,4-benzodioxane, followed by the addition of a cyclohexyl Grignard reagent, and subsequent oxidation of the resulting secondary alcohol. This approach circumvents the often harsh conditions of Friedel-Crafts acylation.
Causality Behind Experimental Choices
Formylation of 1,4-benzodioxane can be achieved through various methods, such as the Vilsmeier-Haack reaction. The resulting aldehyde provides a reactive handle for the introduction of the cyclohexyl group via a Grignard reagent (cyclohexylmagnesium bromide). This nucleophilic addition is a highly reliable C-C bond-forming reaction. The final oxidation of the secondary alcohol to the ketone can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to minimize side reactions.
Experimental Protocol
Step 1: Formylation of 1,4-Benzodioxane
-
This step can be performed using a Vilsmeier-Haack reaction with POCl₃ and DMF to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[9]
Step 2: Grignard Reaction Materials:
-
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
-
Cyclohexylmagnesium bromide (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in anhydrous THF at 0 °C under an inert atmosphere, add cyclohexylmagnesium bromide dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate in vacuo to yield the crude secondary alcohol.
Step 3: Oxidation Materials:
-
Crude (2,3-dihydro-1,4-benzodioxin-6-yl)(cyclohexyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of PCC and silica gel in anhydrous DCM, add a solution of the crude alcohol in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the final product.
Workflow Diagram
Caption: Workflow for synthesis via Grignard addition and oxidation.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Addition Pathway |
| Number of Steps | 1 | 3 |
| Reagent Toxicity | High (AlCl₃ is corrosive and water-sensitive) | Moderate (Grignard reagents are water-sensitive, PCC is a suspected carcinogen) |
| Reaction Conditions | Can be harsh, requiring strictly anhydrous conditions. | Generally milder conditions for Grignard and oxidation steps. |
| Potential Byproducts | Polyacylation (though less common than polyalkylation), rearrangement of the acyl group is not an issue.[7][8] | Over-reduction or enolization during Grignard, incomplete oxidation. |
| Substrate Scope | Sensitive functional groups may not be tolerated. | Broader functional group tolerance in the Grignard and oxidation steps. |
| Overall Yield | Potentially higher for a single step. | May be lower due to multiple steps, but potentially more reliable. |
| Purification | Can be challenging due to catalyst residues. | Generally straightforward chromatographic purifications. |
Conclusion
Both the direct Friedel-Crafts acylation and the multi-step Grignard addition pathway offer viable routes to Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the presence of other functional groups in more complex analogs.
The Friedel-Crafts acylation is a more direct and atom-economical approach, but the harsh conditions may not be suitable for all substrates. The Grignard addition pathway, while longer, provides a milder and often more controlled synthesis, which can be advantageous when working with sensitive molecules. For rapid access to the target compound with simple starting materials, Method 1 is preferable. For syntheses requiring greater control and functional group compatibility, Method 2 offers a more robust solution.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. air.unimi.it [air.unimi.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. CYCLOHEXYL-(2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS#:304872-99-9 | Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone oxime | Chemsrc [chemsrc.com]
- 13. Page loading... [guidechem.com]
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone compared to standard reference materials
As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic structural analysis to understand how a compound behaves in dynamic, high-throughput screening (HTS) environments.
This guide provides a comprehensive, objective comparison of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone (CDBM) against established Standard Reference Materials (SRMs). By dissecting its physicochemical properties, structural rationale, and analytical behavior, we provide drug development professionals with a rigorous framework for integrating this hybrid scaffold into CNS discovery pipelines.
Mechanistic Rationale: The Power of Hybrid Scaffolds
In medicinal chemistry, the 1[1] known for its rigid geometry and oxygen-rich electron density, making it a staple in α-adrenergic and 5-HT1A receptor ligands. Conversely, the2[2] for driving lipophilic interactions in targets like Cannabinoid Receptor 1 (CB1) and 3[3].4[4] represents a strategic fusion of these two domains. To evaluate its utility, we benchmark it against two SRMs that isolate these structural features: Idazoxan (representing the pure benzodioxin core) and Cyclohexyl(phenyl)methanone (representing the lipophilic ketone).
Caption: Pharmacophore fusion of 1,4-benzodioxin and cyclohexyl methanone into CDBM.
Quantitative Physicochemical Benchmarking
The physical properties of a building block dictate its behavior in biological assays. As shown in Table 1, the addition of the cyclohexyl group significantly shifts the lipophilicity (LogP) of CDBM compared to the highly polar Idazoxan.
Table 1: Physicochemical Properties & HTS Suitability
| Compound | CAS Number | MW ( g/mol ) | Formula | Est. LogP | H-Bond Acceptors | Primary Utility |
| CDBM | 300390-33-4 | 246.30 | C15H18O3 | 3.2 | 3 | Hybrid Screening Scaffold |
| Idazoxan (SRM 1) | 79944-58-4 | 204.23 | C11H12N2O2 | 1.4 | 4 | α2-Adrenergic Reference |
| Cyclohexyl(phenyl)methanone (SRM 2) | 712-50-5 | 188.27 | C13H16O | 3.0 | 1 | Lipophilic Ketone Reference |
Causality Insight: The LogP of ~3.2 positions CDBM perfectly within the "Rule of 5" sweet spot for blood-brain barrier (BBB) penetration. However, this increased lipophilicity requires careful handling in aqueous in vitro assays to prevent compound precipitation (detailed in Protocol 2).
Experimental Methodology 1: LC-MS/MS Analytical Profiling
To reliably quantify CDBM and differentiate it from its constituent SRMs during metabolic stability or pharmacokinetic assays, a highly specific LC-MS/MS method is required.
Table 2: Validated MRM Transitions (ESI+ Mode)
| Analyte | Precursor Ion [M+H]+ | Quantifier Ion | Qualifier Ion | Collision Energy (eV) |
| CDBM | 247.1 | 165.1 | 137.1 | 20 / 35 |
| Idazoxan | 205.1 | 121.0 | 77.0 | 15 / 30 |
| Cyclohexyl(phenyl)methanone | 189.1 | 105.1 | 77.0 | 15 / 25 |
Step-by-Step Protocol & Causality
-
Sample Preparation: Dilute compounds to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: The 50% organic fraction prevents the lipophilic CDBM from precipitating out of solution. Formic acid acts as a proton donor, driving robust [M+H]+ ionization in the electrospray source and maximizing the signal-to-noise ratio.
-
-
Chromatographic Separation: Inject 5 µL onto a sub-2-micron C18 column (2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.
-
Causality: The rapid gradient leverages hydrophobic interactions to separate the early-eluting polar Idazoxan from the late-eluting lipophilic CDBM. This temporal separation prevents ion suppression in the MS source, ensuring accurate quantification.
-
-
System Suitability & Self-Validation: Bracket the experimental run with a solvent blank and a mixed SRM standard.
-
Self-Validating Mechanism: The blank verifies there is no column carryover of the "sticky" CDBM. The bracketing standards confirm that retention times have not drifted by >±0.05 minutes, proving the system remained stable throughout the run.
-
Caption: Standardized self-validating LC-MS/MS workflow for CDBM and SRM quantification.
Experimental Methodology 2: In Vitro Microsomal Stability
Evaluating the metabolic liability of the ketone bridge in CDBM versus the pure benzodioxin core requires a tightly controlled microsomal assay.
Step-by-Step Protocol & Causality
-
Enzyme Pre-incubation: Incubate 0.5 mg/mL human liver microsomes (HLM) with 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: Pre-warming the assay and pre-incubating with the NADPH cofactor ensures that Cytochrome P450 enzymes are in a steady-state active conformation before the substrate is introduced. This eliminates lag-phase artifacts in half-life ( t1/2 ) calculations.
-
-
Substrate Introduction: Spike CDBM and SRMs to a final concentration of 1 µM, ensuring the final DMSO concentration remains ≤0.1%.
-
Causality: Limiting DMSO is critical. Higher concentrations of organic solvents competitively inhibit CYP450 isoforms (especially CYP3A4), which would artificially inflate the apparent metabolic stability of the compounds.
-
-
Quenching & Self-Validation: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Include a parallel "No-NADPH" control well.
-
Self-Validating Mechanism: The cold acetonitrile denatures the enzymes instantly, stopping the reaction. The "No-NADPH" control acts as an internal negative control; if CDBM depletes in this well, it indicates non-CYP mediated instability (e.g., chemical degradation or non-specific binding to the plastic plate), ensuring the calculated intrinsic clearance ( CLint ) is strictly metabolism-driven.
-
References
- Review of 2,3-Benzodioxine in organic chemistry. Benchchem.
- (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. PMC / National Institutes of Health.
- Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Taylor & Francis.
- cyclohexyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone. Sigma-Aldrich.
Sources
A Guide to the In Vitro Cross-Validation of Novel 5-HT1A Receptor Ligands: A Case Study with Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
For drug development professionals and researchers in the neurosciences, the identification and characterization of novel ligands for the serotonin 1A (5-HT1A) receptor is a significant endeavor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic agents aimed at treating anxiety, depression, and other central nervous system disorders.[1][2][3] The introduction of a new chemical entity (NCE), such as Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, necessitates a rigorous in vitro cross-validation workflow to ascertain its pharmacological profile.
This guide provides a comprehensive framework for the in vitro characterization of novel compounds targeting the 5-HT1A receptor, using Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone as a hypothetical case study. We will delve into the essential assays required to determine a compound's binding affinity, functional activity, and potential cytotoxicity, and compare its hypothetical performance against established reference compounds.
The 5-HT1A Receptor Signaling Pathway: A Primer
The 5-HT1A receptor is primarily coupled to the Gi/o family of G-proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5][6] This reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a cellular response.
Caption: Simplified 5-HT1A receptor signaling cascade.
A Rigorous In Vitro Cross-Validation Workflow
To comprehensively characterize a novel compound, a multi-faceted approach employing a battery of in vitro assays is essential. This workflow is designed to provide a holistic view of the compound's interaction with its target and its potential effects on cell health.
Caption: Experimental workflow for in vitro cross-validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the cross-validation workflow.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity (Ki) of the test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).[7][8]
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Test compound: Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO4.[7]
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM 5-HT (for non-specific binding) or 25 µL of the test compound dilution.
-
25 µL of [3H]8-OH-DPAT at a concentration near its Kd (e.g., 1 nM).
-
500 µL of the diluted cell membranes (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at 37°C for 120 minutes.[7]
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 500 µL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Functional Assay
This assay determines whether the test compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1).[3][8]
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
Reference agonist (e.g., 5-Carboxamidotryptamine, 5-CT).
-
Reference antagonist (e.g., WAY-100635).
-
Cell culture medium and reagents.
Procedure for Agonist Mode:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and add stimulation buffer containing various concentrations of the test compound or the reference agonist.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to elicit a submaximal response.
-
Incubate for another 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Procedure for Antagonist Mode:
-
Follow steps 1 and 2 as in the agonist mode, but add various concentrations of the test compound or the reference antagonist.
-
Incubate for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (typically its EC80) to all wells (except the basal and forskolin-only controls).
-
Incubate for another 30 minutes.
-
Follow steps 6 and 7 as in the agonist mode to determine the IC50 of the antagonist.
MTT Cytotoxicity Assay
This assay assesses the potential of the test compound to reduce cell viability, providing an early indication of its safety profile.[10][11][12]
Materials:
-
A relevant cell line (e.g., the same cell line used in the functional assay or a neuronal cell line).
-
Test compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate and a microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Comparative Data Analysis
To put the in vitro data into context, it is crucial to compare the performance of the novel compound with that of well-characterized reference compounds. The following table presents hypothetical data for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone alongside the known 5-HT1A agonist 8-OH-DPAT and antagonist WAY-100635.
| Compound | 5-HT1A Binding Affinity (Ki, nM) | 5-HT1A Functional Activity (cAMP Assay) | Cytotoxicity (CC50, µM) |
| Agonist Mode | |||
| EC50 (nM) | Emax (% of 5-CT) | ||
| Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | 15.2 | 25.8 | 85% |
| 8-OH-DPAT (Reference Agonist) | 1.1 | 2.5 | 100% |
| Antagonist Mode | |||
| IC50 (nM) | |||
| WAY-100635 (Reference Antagonist) | 0.9 | 5.4 |
Interpretation and Discussion
-
Binding Affinity: The compound displays a moderate affinity for the 5-HT1A receptor with a Ki of 15.2 nM. While less potent than the reference agonist 8-OH-DPAT, this affinity is still within a range that suggests a specific interaction with the target.
-
Functional Activity: In the cAMP functional assay, the compound acts as a partial agonist. Its EC50 of 25.8 nM is consistent with its binding affinity, and its Emax of 85% indicates that it produces a submaximal response compared to the full agonist 5-CT. This partial agonism can be a desirable property for certain therapeutic applications, potentially offering a better side-effect profile than full agonists.
-
Cytotoxicity: The compound exhibits low cytotoxicity, with a CC50 value greater than 50 µM. This suggests a favorable preliminary safety profile.
The selectivity of the compound for the 5-HT1A receptor over other serotonin receptor subtypes and other GPCRs would be the next critical step in its characterization. This can be achieved through additional binding assays against a panel of receptors.
Conclusion
The in vitro cross-validation workflow outlined in this guide provides a robust and systematic approach to the initial characterization of novel compounds targeting the 5-HT1A receptor. By combining binding, functional, and cytotoxicity assays, researchers can efficiently gather the critical data needed to make informed decisions about the progression of a compound through the drug discovery pipeline. The hypothetical case study of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone illustrates how this data can be interpreted to build a comprehensive pharmacological profile.
References
- Vertex AI Search. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Accessed March 28, 2026.
- Creative BioMart.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Accessed March 28, 2026.
- Thermo Fisher Scientific. Cytotoxicity Assays. Accessed March 28, 2026.
- PubMed. cAMP assays in GPCR drug discovery. Accessed March 28, 2026.
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Accessed March 28, 2026.
- Vertex AI Search. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Accessed March 28, 2026.
- PubMed. Synthesis and in-vitro pharmacological evaluation of new 5-HT1A receptor ligands containing a benzotriazinone nucleus. Accessed March 28, 2026.
- Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit. Accessed March 28, 2026.
- Eurofins DiscoverX. GPCR cAMP Product Solutions. Accessed March 28, 2026.
- NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Accessed March 28, 2026.
- IMR Press. Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. Accessed March 28, 2026.
- ScienceDirect. Identification of a red-emitting fluorescent ligand for in vitro visualization of human serotonin 5-HT1A receptors. Accessed March 28, 2026.
- ResearchGate. Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. Accessed March 28, 2026.
- Revvity. human Serotonin 5-HT1A Receptor. Accessed March 28, 2026.
- PubMed.
- ResearchGate. Structures and in vitro data for the 5‐HT1A‐R “biased” agonists F13714,... Accessed March 28, 2026.
- PMC.
- ACS Publications. Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Accessed March 28, 2026.
- PubChem. 1-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide. Accessed March 28, 2026.
- ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. Accessed March 28, 2026.
- The Journal of General Physiology. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Accessed March 28, 2026.
- Revvity. human Serotonin 5-HT1A Receptor Cell Line. Accessed March 28, 2026.
- IRIS. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Accessed March 28, 2026.
- Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Accessed March 28, 2026.
Sources
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. omicsonline.org [omicsonline.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone proper disposal procedures
Operational Guide: Proper Disposal Procedures for Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
In drug development and medicinal chemistry, the handling and disposal of complex aryl ketones require rigorous operational protocols. Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a specialized building block that, due to its benzodioxin core, presents specific environmental and safety challenges. This guide provides step-by-step, self-validating methodologies for the safe containment, segregation, and ultimate destruction of this compound.
Chemical Profile & Hazard Assessment
Scientist’s Note on Mechanistic Hazards: As a Senior Application Scientist, I emphasize that the structural core of this compound—a 1,4-benzodioxin ring conjugated to a methanone—dictates its disposal pathway. The ether linkages within the dioxin ring are highly stable under ambient conditions and resist standard biological degradation in wastewater treatment facilities. Consequently, any release into aqueous drains risks severe aquatic toxicity and environmental persistence[1]. Complete thermal destruction via licensed incineration is the only scientifically validated method for disposal[2].
Table 1: Physicochemical & Hazard Summary
| Parameter | Data / Classification | Operational Implication |
| Chemical Name | Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | Requires specific tracking as an aryl ketone derivative. |
| CAS Number | 300390-33-4[3] | Essential for EPA/RCRA waste manifest documentation. |
| Molecular Weight | 246.30 g/mol [3] | High mass indicates significant organic load during incineration. |
| Solubility | Lipophilic (Soluble in DMSO, DCM, EtOAc) | Cannot be flushed; requires strict organic solvent segregation. |
| Environmental Hazard | High Aquatic Toxicity[1] | Absolute prohibition of drain disposal; secondary containment is mandatory. |
Pre-Disposal: Operational Safety & Spill Mitigation
Before initiating any disposal workflow, personnel must comply with regarding Personal Protective Equipment (PPE) hazard assessments[4].
-
Required PPE: EN 374-compliant nitrile gloves, OSHA-approved safety goggles, and a flame-resistant laboratory coat[4].
-
Spill Mitigation: In the event of a solid spill, do not sweep dry, as this risks aerosolizing the compound. Gently cover the spill with an inert absorbent (e.g., vermiculite or sand) dampened with a compatible solvent, collect using non-sparking tools, and route directly to Protocol A [1].
Disposal Decision Matrix
The following workflow dictates the segregation path based on the physical state of the waste.
Figure 1: Decision tree for the segregation and disposal of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Unused Product & Spill Cleanup)
Objective: Safely contain solid particulate matter to prevent aerosolization and environmental release.
-
Containment: Transfer unused solid chemical or spill cleanup material into a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth container.
-
Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Organic Waste - Contains Benzodioxin Derivative."
-
Storage: Store in a designated secondary containment bin within a ventilated hazardous waste accumulation area.
-
Self-Validation Check: Ensure the final container weight does not exceed the structural limit of the secondary containment bin. Verify the seal integrity by gently inverting the closed container 45 degrees to check for particulate escape before leaving the fume hood.
Protocol B: Liquid Waste (Assay & Synthesis Solutions)
Objective: Segregate organic solvent mixtures to prevent incompatible chemical reactions and comply with EPA incineration standards.
-
Segregation: Determine the solvent matrix. If the compound is dissolved in DMSO, Ethyl Acetate, or Methanol, route to the Non-Halogenated carboy. If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated carboy.
-
Transfer: Use a dedicated, grounded funnel to transfer the solution into the appropriate HPLC-compatible waste carboy.
-
Validation: Verify that the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides), as aryl ketones can undergo violent exothermic oxidation if mixed improperly.
-
Self-Validation Check: Before bulk transfer, perform a micro-scale compatibility test (mix 1 mL of waste with 1 mL of carboy contents in a fume hood) to ensure no exothermic reaction, color change, or gas evolution occurs.
Protocol C: Contaminated Consumables
Objective: Isolate trace chemical contamination on PPE and labware.
-
Collection: Place all contaminated pipette tips, weighing boats, and nitrile gloves into a puncture-resistant, biohazard-style bag designated strictly for chemical waste.
-
Double-Bagging: Seal the primary bag and place it inside a secondary solid waste container to prevent vapor release and cross-contamination.
-
Self-Validation Check: Squeeze the sealed secondary bag gently to ensure no air escapes, confirming a vapor-tight seal before transport to the central waste facility.
Regulatory Compliance & Final Destruction
Under the, laboratories generating this waste must classify it accurately on the Uniform Hazardous Waste Manifest (EPA Form 8700-22)[5],[6]. Because benzodioxin derivatives are not explicitly listed as P- or U-listed wastes, they are typically managed under characteristic waste codes (e.g., D001 for ignitable solvent mixtures) or state-specific toxic waste codes.
The ultimate destruction of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone must be conducted via high-temperature rotary kiln incineration[1]. If the compound is dissolved in halogenated solvents, the incineration facility must be equipped with flue gas scrubbers to neutralize hydrochloric acid (HCl) emissions generated during the thermal cleavage of the halogens.
Table 2: RCRA Waste Segregation & Storage Matrix
| Waste Stream | EPA Waste Category | Primary Container | Max Accumulation Time (LQG) |
| Solid Product/Spills | Non-RCRA Hazardous (State Regulated) | HDPE Wide-Mouth Jar | 90 Days[5] |
| Non-Halogenated Liquid | D001 (If Ignitable) | 20L HDPE Carboy | 90 Days[5] |
| Halogenated Liquid | F002 (If mixed with DCM) | 20L HDPE Carboy | 90 Days[5] |
| Contaminated PPE | Solid Hazardous Waste | Puncture-Resistant Bag | 90 Days[5] |
References
-
Environmental Protection Agency (EPA) - 40 CFR Part 262: Standards Applicable to Generators of Hazardous Waste. Source: ecfr.gov. URL:[Link]
-
Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: Personal Protective Equipment. Source: ecfr.gov. URL:[Link]
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aaronchem.com [aaronchem.com]
- 4. eCFR :: 29 CFR 1910.132 -- General requirements. [ecfr.gov]
- 5. 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) | American Foundry Society [afsinc.org]
- 6. eCFR :: 40 CFR 262.20 -- General requirements. [ecfr.gov]
A Comprehensive Guide to the Safe Handling of Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in a laboratory setting. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all personnel. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, emphasizing not just the "what," but the "why" behind each recommendation.
Hazard Identification and Risk Assessment
-
Skin Irritation and Sensitization: May cause skin irritation and potentially lead to an allergic skin reaction upon repeated contact.[1]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2]
-
Combustible Liquid: While not always the case, related compounds can be combustible liquids.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: These materials provide good chemical resistance. Always double-glove when handling the pure compound or concentrated solutions. The outer glove should be removed and disposed of immediately after handling. This is critical to prevent the spread of contamination. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Goggles are essential to protect against splashes. A face shield should be worn over the goggles, especially when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[1][2] |
| Body Protection | Chemical-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. This protects the skin on the arms and torso from accidental contact. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood: All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
